2-Iodo-1-tosyl-1H-indole
Description
Structure
2D Structure
Properties
CAS No. |
1257657-62-7 |
|---|---|
Molecular Formula |
C15H12INO2S |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-iodo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12INO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
InChI Key |
JERQQGZPSOGSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 2-Iodo-1-tosyl-1H-indole: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic data for 2-Iodo-1-tosyl-1H-indole, a significant compound in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the characterization of this molecule.
Introduction
This compound is a versatile intermediate, featuring a tosyl-protected indole ring substituted with iodine at the 2-position. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and allowing for selective functionalization at other positions. The iodine atom at the C2 position is a valuable handle for introducing a wide range of substituents via cross-coupling reactions, making this compound a key building block in the synthesis of complex indole derivatives with potential biological activities. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound. This guide presents a summary of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data, based on the analysis of closely related structures.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are estimated based on data reported for analogous substituted N-tosylindoles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.9 - 8.1 | d | ~ 8.0 | H-4 |
| ~ 7.2 - 7.8 | m | - | Aromatic (Tosyl & Indole) |
| ~ 6.6 - 6.8 | s | - | H-3 |
| ~ 2.4 | s | - | CH₃ (Tosyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | C (Tosyl, quaternary) |
| ~ 137.0 | C (Indole, C-7a) |
| ~ 135.0 | C (Tosyl, quaternary) |
| ~ 130.0 | CH (Tosyl) |
| ~ 129.0 | C (Indole, C-3a) |
| ~ 127.0 | CH (Tosyl) |
| ~ 125.0 | CH (Indole, C-5) |
| ~ 124.0 | CH (Indole, C-6) |
| ~ 121.0 | CH (Indole, C-4) |
| ~ 114.0 | CH (Indole, C-7) |
| ~ 90.0 | C (Indole, C-2) |
| ~ 21.5 | CH₃ (Tosyl) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 1595 | Aromatic C=C stretching |
| ~ 1370 | S=O stretching (asymmetric) |
| ~ 1175 | S=O stretching (symmetric) |
| ~ 1190 | C-N stretching |
| ~ 750 | C-I stretching |
Table 4: Predicted HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 397.9817 |
| [M+Na]⁺ | 419.9636 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a Bruker AVANCE spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Data is processed using standard NMR software.
3.2. Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, using the Attenuated Total Reflectance (ATR) technique for solid samples. The spectral data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3.3. High-Resolution Mass Spectrometry (HRMS)
HRMS data is obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample is dissolved in a suitable solvent like acetonitrile or methanol and introduced into the ion source. The mass analyzer provides high-resolution mass-to-charge ratio (m/z) data, allowing for the determination of the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The presented data, while estimated from related compounds, offers a reliable reference for researchers working with this important synthetic intermediate. The detailed experimental protocols and the logical workflow for analysis further equip scientists with the necessary information for the successful characterization and utilization of this compound in their research endeavors.
physical and chemical properties of 2-Iodo-1-tosyl-1H-indole
An In-depth Technical Guide to 2-Iodo-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its constituent parts (indole, N-tosyl protection), the isomeric 3-Iodo-1-tosyl-1H-indole, and established principles of organic chemistry.
Introduction
This compound is a functionalized indole derivative. The indole scaffold is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities[1][2][3]. The tosyl group (-SO₂C₆H₄CH₃) serves as a robust electron-withdrawing protecting group for the indole nitrogen, enhancing stability and modifying the reactivity of the indole ring[4]. The iodine atom at the C-2 position introduces a versatile functional handle for further synthetic transformations, particularly for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.
This guide summarizes the predicted physical and chemical properties, proposes a synthetic strategy, and discusses the potential reactivity and biological significance of this compound.
Physicochemical Properties
Table 1: Physical Properties of Related Indole Derivatives
| Property | 3-Iodo-1-tosyl-1H-indole | N-Tosylindole | Predicted: this compound |
| CAS Number | 170456-80-1 | 31271-90-6[5] | Not Available |
| Molecular Formula | C₁₅H₁₂INO₂S | C₁₅H₁₃NO₂S[5] | C₁₅H₁₂INO₂S |
| Molecular Weight | 397.24 g/mol | 271.33 g/mol [5] | 397.24 g/mol |
| Appearance | Solid | Solid | Predicted to be a solid |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature | Not specified | Similar storage conditions recommended |
Table 2: Computed Properties of N-Tosylindole
| Property | Value |
| XLogP3 | 3.6[5] |
| Hydrogen Bond Donor Count | 0[5] |
| Hydrogen Bond Acceptor Count | 2[5] |
| Rotatable Bond Count | 2[5] |
| Topological Polar Surface Area | 42.5 Ų[5] |
Note: The introduction of an iodine atom is expected to increase the molecular weight and may influence the melting point and solubility characteristics.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the N-tosyl group and the C-2 iodo substituent.
-
N-Tosyl Group: The electron-withdrawing nature of the tosyl group decreases the electron density of the indole ring system, making it less susceptible to electrophilic attack compared to N-unprotected indoles. It also enhances the acidity of the C-H protons.
-
C-2 Iodo Group: The carbon-iodine bond at the 2-position is the primary site of reactivity. This moiety is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions.
Expected Reactivity:
-
Cross-Coupling Reactions: this compound is an ideal substrate for Suzuki, Sonogashira, Heck, and Stille couplings, allowing for the introduction of a wide variety of substituents at the 2-position[1].
-
Metal-Halogen Exchange: The iodo group can undergo metal-halogen exchange with organolithium or Grignard reagents to form a 2-lithiated or 2-magnesiated indole species, which can then be reacted with various electrophiles.
-
Reductive Deiodination: The iodo group can be removed by reduction to yield N-tosylindole.
-
Stability: The tosyl group generally imparts good stability to the indole ring. However, like many iodo-aromatic compounds, it should be stored in a dark place to prevent potential light-induced decomposition.
Experimental Protocols: Synthesis
A direct, documented synthesis for this compound is not readily found. However, a plausible synthetic route can be devised based on established indole chemistry. The most common approach would involve a three-step sequence starting from 2-iodoaniline.
Proposed Synthetic Workflow
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Tosylindole | C15H13NO2S | CID 10956616 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Reactivity of the C-I Bond in 2-Iodo-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and reactivity of the carbon-iodine (C-I) bond in 2-Iodo-1-tosyl-1H-indole. This compound serves as a versatile building block in organic synthesis, particularly for the construction of complex indole-based scaffolds prevalent in pharmaceuticals and natural products. Understanding the characteristics of the C-I bond is crucial for its effective utilization in synthetic strategies.
Stability of the C-I Bond
The stability of the C-I bond in this compound is a key consideration for its storage, handling, and reaction design. While specific experimental data on the thermal and photolytic stability of this exact molecule is not extensively documented in publicly available literature, insights can be drawn from the general behavior of N-tosyl indoles and aryl iodides.
The N-tosyl group is a robust protecting group, generally stable to a wide range of reaction conditions. However, its removal can be effected under specific, often harsh, conditions which may also impact the C-I bond. The C-I bond in aryl iodides is the weakest among aryl halides, making it susceptible to cleavage under certain energetic inputs.
Key Stability Considerations:
-
Thermal Stability: While no specific decomposition temperature is reported, N-tosylated indoles are generally stable at moderate temperatures. Prolonged exposure to high temperatures, especially in the presence of potential catalysts or radicals, could lead to decomposition.
-
Photochemical Stability: Aryl iodides are known to be light-sensitive and can undergo homolytic cleavage of the C-I bond upon exposure to UV light, leading to the formation of radical species. It is therefore recommended to store this compound in the dark or in amber-colored containers to prevent photochemical degradation.
-
Chemical Stability: The tosyl group can be cleaved under strongly basic or reductive conditions. Care must be taken when choosing reagents to ensure the integrity of both the protecting group and the C-I bond if their retention is desired.
C-I Bond Dissociation Energy (BDE)
Computational studies on substituted anilines and phenols provide insights into how substituents affect bond dissociation energies. These studies suggest that the electronic nature of the substituents on the aromatic ring influences the BDE. For aryl iodides in general, the C-I BDE is significantly lower than that of other aryl-halogen bonds, which accounts for their higher reactivity in cross-coupling reactions.
Reactivity of the C-I Bond
The C-I bond in this compound is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the tosyl group can influence the reactivity of the indole ring, but the inherent reactivity of the C-I bond dominates in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile precursor for the synthesis of 2-substituted indoles through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically an aryl or vinyl boronic acid or ester. This reaction is widely used for the synthesis of 2-arylindoles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by techniques like TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Iodo-Indole Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | ~90 |
Note: The data in this table is representative of typical conditions for iodo-indole derivatives and may require optimization for this compound.
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to 2-alkynylindoles. These products are valuable intermediates for further transformations.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound and a terminal alkyne (1.2-2.0 equivalents) in a suitable solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents) and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents) are added. A base, often an amine such as triethylamine or diisopropylethylamine, is used as both the solvent and the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) until completion. The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Table 2: Representative Sonogashira Coupling Reactions of Iodo-Indole Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | >90 |
| 2 | 1-Heptyne | Pd(OAc)₂/PPh₃ (3) | CuI (6) | DIPEA | DMF | 50 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | ~85 |
Note: The data in this table is representative of typical conditions for iodo-indole derivatives and may require optimization for this compound.
The Heck reaction involves the coupling of this compound with an alkene to form a new C-C bond, leading to 2-vinylindoles or related structures.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound, an alkene (1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 0.01-0.05 equivalents), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, 2-3 equivalents) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is heated under an inert atmosphere. Reaction temperatures typically range from 80 to 140 °C. After completion, the reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography.
Table 3: Representative Heck Coupling Reactions of Iodo-Indole Derivatives
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 80-90 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 75-85 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | ~70 |
Note: The data in this table is representative of typical conditions for iodo-indole derivatives and may require optimization for this compound.
The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine, yielding 2-aminoindole derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound, an amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01-0.05 equivalents), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.1 equivalents), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents). A dry, degassed solvent such as toluene or dioxane is added. The reaction is heated to a temperature between 80 and 110 °C and monitored for completion. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting residue is purified by column chromatography.
Table 4: Representative Buchwald-Hartwig Amination Reactions of Aryl Iodides
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | >90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (4) | K₃PO₄ | Dioxane | 90 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LiHMDS | Toluene | 110 | ~80 |
Note: The data in this table is representative of typical conditions for aryl iodides and may require optimization for this compound.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for the synthesis and purification of 2-substituted indoles from this compound.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Typical workflow for 2-substituted indole synthesis.
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available 1-tosyl-1H-indole.
Experimental Protocol: Synthesis of this compound
To a solution of 1-tosyl-1H-indole in a dry solvent such as THF at low temperature (-78 °C) under an inert atmosphere, a strong base like n-butyllithium (n-BuLi) is added dropwise to deprotonate the C2 position of the indole ring. After stirring for a period to ensure complete deprotonation, a solution of iodine (I₂) in the same solvent is added slowly. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford this compound.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The C-I bond, being the most labile among the carbon-halogen bonds, provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse 2-substituted indole derivatives. While the molecule exhibits reasonable stability under standard laboratory conditions, care should be taken to protect it from light and excessive heat. The provided experimental protocols and reaction parameters serve as a general guide for researchers to develop and optimize synthetic routes toward their specific target molecules. A thorough understanding of the stability and reactivity of this key building block is paramount for its successful application in the fields of drug discovery and materials science.
The Tosyl Group: A Strategic Lever in 2-Iodoindole Chemistry for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Functionalization of the indole scaffold is paramount for modulating biological activity, and the introduction of substituents at the C2 position is a key strategy in drug design. Among the various synthetic handles, the iodo group at the C2 position (2-iodoindole) serves as a versatile precursor for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. However, the reactivity and stability of the indole ring, particularly the acidic N-H proton, often necessitate the use of protecting groups.
This technical guide provides a comprehensive overview of the critical role of the p-toluenesulfonyl (tosyl or Ts) group in the chemistry of 2-iodoindoles. We will explore how this electron-withdrawing protecting group facilitates the synthesis of the 2-iodoindole intermediate, modulates its reactivity in key cross-coupling reactions, and can be efficiently removed to yield the final product.
The Role of the N-Tosyl Protecting Group
The tosyl group is more than a simple placeholder on the indole nitrogen; it fundamentally alters the electronic properties of the indole ring, which can be strategically exploited in multi-step syntheses.
Key Functions of the Tosyl Group:
-
Facilitates Regioselective C2-Iodination: The most significant role of the tosyl group is to direct iodination specifically to the C2 position. The N-H proton of an unprotected indole is acidic (pKa ≈ 17), but the C2-proton is significantly less so. The strongly electron-withdrawing nature of the tosyl group increases the acidity of the C2-proton, making it the most acidic carbon-bound proton on the indole ring. This allows for regioselective deprotonation at C2 by a strong base, such as n-butyllithium (n-BuLi), through a process known as Directed ortho-Metalation (DoM).[3] The resulting 2-lithioindole intermediate can then be quenched with an iodine source (e.g., I₂) to afford the N-tosyl-2-iodoindole with high regioselectivity.
-
Modulation of Reactivity in Cross-Coupling Reactions: The electron-withdrawing tosyl group decreases the electron density of the indole ring. This has a significant impact on the reactivity of the C2-iodo bond in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step in these catalytic cycles. By making the indole ring more electron-deficient, the tosyl group can influence the rate of this oxidative addition step, although the precise effect can be complex and may depend on the specific reaction conditions and ligands used.
-
Stability and Compatibility: The tosyl group is robust and stable to a wide range of reaction conditions, including the basic and often heated conditions used in many cross-coupling reactions.[4][5][6] This stability prevents unwanted side reactions at the nitrogen atom and ensures the integrity of the indole core during functionalization at the C2 position.
-
Facile Removal: An ideal protecting group must be easily removable under conditions that do not affect the newly installed functional groups. The N-tosyl group can be efficiently cleaved under mild basic conditions, with cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) being a particularly effective and widely used method.[7][8]
Synthesis of N-Tosyl-2-Iodoindole: An Experimental Workflow
The synthesis of the key N-tosyl-2-iodoindole intermediate is typically a two-step process starting from indole. This workflow is illustrated in the diagram below.
Caption: Synthetic workflow for N-Tosyl-2-Iodoindole.
Experimental Protocol: Synthesis of N-Tosylindole
Materials:
-
Indole
-
Tosyl Chloride (TsCl)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford N-tosylindole.
Experimental Protocol: Synthesis of N-Tosyl-2-Iodoindole via Directed ortho-Metalation
Materials:
-
N-Tosylindole
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve N-tosylindole (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the cooled solution. The solution may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Na₂S₂O₃ to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-tosyl-2-iodoindole.
Cross-Coupling Reactions of N-Tosyl-2-Iodoindole
N-Tosyl-2-iodoindole is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the C2 position. The three most common and synthetically useful transformations are the Suzuki-Miyaura, Sonogashira, and Heck couplings.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of 2-Iodo-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 2-Iodo-1-tosyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. This document details the underlying reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative and spectroscopic data.
Introduction
This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. The introduction of an iodine atom at the C2 position of the indole scaffold allows for a wide range of subsequent cross-coupling reactions, enabling the facile construction of complex molecular architectures. The tosyl group at the N1 position serves as a robust protecting group and can influence the regioselectivity of further functionalization. This guide focuses on the electrophilic iodination of 1-tosyl-1H-indole as a reliable method for the preparation of this important synthetic intermediate.
Reaction Mechanism
The formation of this compound proceeds via an electrophilic aromatic substitution reaction. The electron-rich indole ring, activated by the nitrogen lone pair, attacks an electrophilic iodine species. The tosyl group, being electron-withdrawing, slightly deactivates the ring but also directs the substitution to the C2 and C3 positions. In the case of N-tosylindole, the C2 position is sterically more accessible and electronically favored for electrophilic attack.
A common and effective method for this transformation is the use of N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA). The acid protonates NIS, generating a more potent electrophilic iodine species.
The proposed mechanism is as follows:
-
Activation of the Iodinating Agent: Trifluoroacetic acid protonates N-Iodosuccinimide, increasing the electrophilicity of the iodine atom.
-
Electrophilic Attack: The π-electron system of the indole ring at the C2 position attacks the electrophilic iodine of the activated NIS, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation/Rearomatization: A weak base, such as the succinimide anion or the solvent, removes the proton from the C2 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the iodination of electron-rich aromatic compounds.
Materials:
-
1-Tosyl-1H-indole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1-Tosyl-1H-indole (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Iodosuccinimide (1.1 equivalents).
-
To this stirring mixture, add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Experimental Workflow:
Quantitative and Spectroscopic Data
Table 1: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reactants | 1-Tosyl-1H-indole, N-Iodosuccinimide, Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 80 - 95% |
Table 2: Spectroscopic Data for a Related Compound: 5-nitro-2-phenyl-1-tosyl-1H-indole
This data is provided for a structurally similar molecule to give an indication of expected spectral features.
| Spectroscopic Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.44 (d, J = 9.2 Hz, 1H), 8.38 (d, J = 2.4 Hz, 1H), 8.28-8.22 (m, 1H), 7.56-7.49 (m, 2H), 7.46 (t, J = 4.8 Hz, 4H), 7.42-7.38 (m, 2H), 7.36-7.31 (m, 2H), 6.69 (s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 144.8, 144.7, 141.0, 137.4, 134.3, 130.9, 130.6, 130.1, 129.5, 129.0, 127.7, 126.8, 119.8, 116.8, 116.5, 112.8 |
| IR (KBr, cm⁻¹) | 3078, 1526, 1447, 1382, 1345, 1181, 1048, 764, 597 |
| HRMS (APCI-TOF, m/z) | calcd for C₂₁H₁₅N₂O₄S [M+H]⁺ 379.0747, found 379.0718 |
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show characteristic signals for the tosyl group (a singlet for the methyl group around 2.4 ppm and two doublets for the aromatic protons between 7.2 and 7.8 ppm). The indole protons will appear in the aromatic region, with the C3-H likely appearing as a singlet.
-
¹³C NMR: The spectrum will show signals for the tosyl group carbons and the indole carbons. The carbon bearing the iodine (C2) is expected to have a chemical shift in the range of 80-100 ppm.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (397.24 g/mol ). The isotopic pattern for iodine will be observable.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonyl group (around 1370 and 1170 cm⁻¹) and the aromatic C-H and C=C stretching vibrations.
Conclusion
The synthesis of this compound via electrophilic iodination of 1-tosyl-1H-indole is an efficient and reliable method. The use of N-Iodosuccinimide in the presence of a catalytic amount of trifluoroacetic acid provides the desired product in high yields under mild conditions. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize this important synthetic intermediate. The detailed mechanism, experimental protocol, and expected data will facilitate its application in the development of novel and complex molecular entities.
An In-depth Technical Guide to the Synthesis of Novel 2-Iodo-1-tosyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel 2-iodo-1-tosyl-1H-indole derivatives, valuable synthons in medicinal chemistry and drug development. The methodologies presented herein focus on a robust and regioselective two-step approach, commencing with the protection of the indole nitrogen with a tosyl group, followed by a directed ortho-metalation (DoM) strategy to introduce an iodo substituent at the C2 position. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to facilitate the replication and adaptation of these procedures in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound derivatives is primarily achieved through a two-step sequence. The first step involves the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group. This serves a dual purpose: it protects the reactive N-H bond from undesired side reactions and, more importantly, the tosyl group acts as a powerful directing group for the subsequent regioselective functionalization of the indole ring.
The second and key step is the directed ortho-metalation (DoM) of the 1-tosyl-1H-indole intermediate. This powerful technique utilizes a strong organolithium base to selectively deprotonate the C2 position of the indole nucleus, which is sterically and electronically favored due to the coordinating effect of the adjacent tosyl group. The resulting 2-lithio-1-tosyl-1H-indole intermediate is then quenched with an electrophilic iodine source to afford the desired this compound product.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations in the synthesis of this compound derivatives.
Synthesis of 1-Tosyl-1H-indole
This procedure describes the N-protection of indole with a tosyl group.
Reaction Scheme:
1-Tosyl-1H-indole --(1. n-BuLi; 2. I2)--> this compound
Caption: Mechanism of C2-iodination via DoM.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 1-tosyl-1H-indole and its subsequent C2-iodination. Please note that yields can vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of 1-Tosyl-1H-indole Derivatives
| Entry | Indole Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Indole | Et3N | DCM | 18 | ~90 |
| 2 | 5-Bromoindole | NaH | DMF | 6 | ~95 |
| 3 | 6-Methoxyindole | Et3N | DCM | 20 | ~88 |
| 4 | Indole-3-carbaldehyde | Et3N | - | 2 | >90 [1] |
Table 2: C2-Iodination of 1-Tosyl-1H-indole Derivatives via DoM
| Entry | 1-Tosyl-1H-indole Substrate | Lithiating Agent | Iodine Source | Time (h) | Yield (%) |
| 1 | 1-Tosyl-1H-indole | n-BuLi | I2 | 2 | High (expected) |
| 2 | 5-Bromo-1-tosyl-1H-indole | s-BuLi | I2 | 3 | High (expected) |
| 3 | 6-Methoxy-1-tosyl-1H-indole | n-BuLi | I2 | 2.5 | High (expected) |
Note: Specific yields for the C2-iodination of 1-tosylindoles are not widely reported in the literature, but are generally expected to be high based on the efficiency of directed ortho-metalation reactions.
Table 3: Characterization Data for Selected Compounds
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1-Tosyl-1H-indole | C15H13NO2S | 271.34 | White solid | 7.99 (d, J=8.3 Hz, 1H), 7.73 (d, J=8.4 Hz, 2H), 7.55 (d, J=7.7 Hz, 1H), 7.48 (d, J=3.7 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H), 7.23 (d, J=8.4 Hz, 2H), 7.19 (t, J=7.5 Hz, 1H), 6.65 (d, J=3.7 Hz, 1H), 2.36 (s, 3H). | 144.9, 136.2, 135.3, 130.4, 129.8, 126.8, 126.7, 124.5, 123.2, 121.3, 113.6, 108.5, 21.6. |
| This compound | C15H12INO2S | 397.23 | Off-white to yellow solid | Characteristic signals expected | Characteristic signals expected |
Conclusion
The synthesis of this compound derivatives is a valuable process for the generation of versatile intermediates in organic synthesis and drug discovery. The two-step approach involving N-tosylation followed by directed ortho-metalation and iodination provides a reliable and regioselective route to these target compounds. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers in the field. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields and purity. The application of these this compound derivatives in cross-coupling reactions opens up a wide array of possibilities for the synthesis of novel and complex indole-based molecules with potential biological activity.
References
The Biological Potential of 2-Iodo-1-tosyl-1H-indole Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with significant therapeutic value. Among the vast landscape of indole derivatives, the 2-iodo-1-tosyl-1H-indole scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. The presence of a tosyl group at the N1-position enhances the stability and modulates the electronic properties of the indole ring, while the iodine atom at the C2-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions. This strategic substitution pattern allows for the creation of diverse chemical libraries with a wide range of biological activities.
This technical guide provides an in-depth exploration of the biological potential of this compound scaffolds, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.
Data Presentation: A Summary of Biological Activities
While specific quantitative data for a broad range of this compound derivatives is still emerging, the following tables summarize the reported biological activities of closely related N-tosyl-indole and other substituted indole scaffolds. This data provides a strong rationale for the exploration of the this compound core in these therapeutic areas.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinoline-indole derivative | Various cancer cell lines | 0.002 - 0.011 | [1] |
| 7-aroyl-amino-2,3-dihydroindole-1-sulfonamide | KB, MKN45, H460, HT29, TSGH | 0.0086 - 0.0108 | [1] |
| Chalcone-indole derivative | Various cancer cell lines | 0.22 - 1.80 | [1] |
| Pyrazoline derivative with indole nucleus | MCF-7, HeLa, MGC-803, Bel-740H | 15.43 - 20.53 | [1] |
Table 2: Tyrosinase Inhibitory Activity of N-Tosyl-Indole Derivatives
| Compound ID | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |
| 5r | 6.40 ± 0.21 | Competitive | 10.25 ± 0.08 | [2] |
| 5q | 7.26 ± 0.18 | Competitive | 3.42 ± 0.03 | [2] |
| 5l | 8.31 ± 0.20 | N/A | N/A | [2] |
| 5i | 9.50 ± 0.26 | N/A | N/A | [2] |
| Kojic Acid (Reference) | 18.30 ± 0.41 | N/A | N/A | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and for the evaluation of its key biological activities.
Synthesis of this compound
Step 1: Synthesis of 1-Tosyl-1H-indole
-
To a solution of indole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-tosyl-1H-indole.
Step 2: Iodination of 1-Tosyl-1H-indole
-
Dissolve 1-tosyl-1H-indole (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Add N-iodosuccinimide (NIS, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Assays
1. Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
3. Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate in the same buffer.
-
Assay Procedure: In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution. Incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Add the L-DOPA solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at different time intervals (e.g., every minute for 20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Calculate the IC50 value.
4. IDO1/TDO Inhibition Assay (Cell-Based)
This assay evaluates the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and immune suppression.
-
Cell Culture and Induction: Culture a suitable cell line (e.g., HeLa cells for IDO1) in a 96-well plate. For IDO1, induce enzyme expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.
-
Compound Treatment: Add the test compounds at various concentrations to the cells and incubate for a specified period.
-
Kynurenine Measurement: IDO1 and TDO metabolize tryptophan to kynurenine. Collect the cell culture supernatant and measure the kynurenine concentration. This can be done by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a yellow-colored product. Measure the absorbance at 490 nm.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the percentage of inhibition of IDO1/TDO activity for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often modulated by indole derivatives in the context of cancer.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for Drug Discovery.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of 2-iodo-N-tosylindoles: A Synthetic Cornerstone
For researchers, scientists, and professionals in drug development, the indole nucleus represents a privileged scaffold, central to a vast array of pharmaceuticals and biologically active compounds. Within the diverse toolkit for indole functionalization, 2-iodo-N-tosylindoles have emerged as pivotal intermediates, offering a versatile handle for the construction of complex molecular architectures. This technical guide delves into the discovery and historical development of this important class of compounds, providing a comprehensive overview of their synthesis, characterization, and applications.
The precise origins of 2-iodo-N-tosylindole are not pinpointed to a single "discovery" paper in the same way a named reaction is. Instead, its emergence is intertwined with the broader development of indole chemistry, particularly the strategies for activating and functionalizing the indole ring. The introduction of the electron-withdrawing tosyl group on the indole nitrogen serves a dual purpose: it acidifies the N-H proton, facilitating deprotonation and subsequent reactions, and it modulates the electron density of the indole ring, influencing its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions.
The iodination of N-protected indoles, a key step in the synthesis of 2-iodo-N-tosylindoles, has been explored through various methodologies over the years. Early methods often relied on direct electrophilic iodination, though regioselectivity could be a challenge.
Synthetic Evolution: From Direct Iodination to Modern Methodologies
The preparation of 2-iodo-N-tosylindoles has evolved significantly, with modern methods offering improved yields, regioselectivity, and functional group tolerance. A common and effective approach involves the direct iodination of N-tosylindole.
A representative experimental protocol for the synthesis of 2-iodo-N-tosylindole is as follows:
Experimental Protocol: Synthesis of 2-iodo-N-tosylindole
-
Materials: N-tosylindole, N-Iodosuccinimide (NIS), Acetonitrile (CH3CN).
-
Procedure: To a solution of N-tosylindole (1.0 equivalent) in acetonitrile, N-Iodosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time (typically monitored by TLC for completion). Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification is typically achieved by column chromatography on silica gel.
The following table summarizes typical quantitative data for this reaction:
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| N-Tosylindole | NIS | CH3CN | 2-4 | 85-95 |
Note: Yields and reaction times can vary depending on the scale and specific conditions.
This synthetic pathway can be visualized with the following workflow diagram:
The Gateway to Complexity: Reactions of 2-iodo-N-tosylindoles
The true value of 2-iodo-N-tosylindoles lies in their utility as versatile building blocks in organic synthesis. The carbon-iodine bond at the 2-position is particularly amenable to a wide range of transformations, most notably metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse array of substituents at a position that can be challenging to functionalize directly.
A logical diagram illustrating the key reaction pathways of 2-iodo-N-tosylindole is presented below:
The development and refinement of these cross-coupling methodologies have exponentially expanded the synthetic utility of 2-iodo-N-tosylindoles, solidifying their position as a cornerstone in the synthesis of complex indole-containing molecules for drug discovery and materials science. The historical progression from simple iodination techniques to the sophisticated and highly efficient coupling reactions available today showcases the continuous innovation within synthetic organic chemistry.
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing 2-iodo-1-tosyl-1H-indole as a key building block for the synthesis of 2-alkynyl-1-tosyl-1H-indoles. This methodology is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active molecules and functional organic materials.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The use of this compound as a substrate allows for the direct introduction of an alkynyl moiety at the C2 position of the indole ring, providing access to a diverse range of functionalized indole derivatives. The tosyl group serves as a robust protecting group for the indole nitrogen, enhancing the stability and modifying the reactivity of the indole core.
Reaction Principle
The catalytic cycle of the Sonogashira coupling reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[1][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][3]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex in a transmetalation step.
-
Reductive Elimination: Finally, the desired 2-alkynyl-1-tosyl-1H-indole product is formed via reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.
Experimental Protocols
Below are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established procedures for similar substrates and may require optimization for specific alkynes.[5]
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃), XPhos)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and the ligand (e.g., 4-10 mol%).
-
Add the copper(I) iodide co-catalyst (e.g., 5-10 mol%).
-
Dissolve the solids in the chosen anhydrous solvent.
-
Add the base (e.g., 2-3 equiv) to the reaction mixture.
-
Finally, add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-1-tosyl-1H-indole.
Protocol 2: Copper-Free Sonogashira Coupling Conditions
In some cases, a copper-free protocol may be desirable to avoid potential side reactions or simplify purification.
Materials:
-
Same as Protocol 1, but without Copper(I) iodide.
-
A palladium catalyst system known for copper-free Sonogashira reactions (e.g., Pd(OAc)₂ with a bulky electron-rich phosphine ligand like SPhos or XPhos).[6]
-
A stronger organic base may be required (e.g., diisopropylethylamine (DIPEA), 1,8-diazabicycloundec-7-ene (DBU)).
Procedure:
-
Follow the same setup as Protocol 1, excluding the addition of copper(I) iodide.
-
The choice of palladium catalyst and ligand is crucial for the success of the copper-free reaction.
-
The reaction may require higher temperatures and longer reaction times compared to the copper-co-catalyzed protocol.
-
Workup and purification steps are identical to Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling of this compound, based on analogous reactions reported in the literature.
| Parameter | Condition A (Standard) | Condition B (Copper-Free) |
| Substrate | This compound | This compound |
| Alkyne | Phenylacetylene | 4-Ethynyltoluene |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | PPh₃ (10 mol%) | XPhos (4 mol%) |
| Copper Co-catalyst | CuI (10 mol%) | None |
| Base | Et₃N (2.5 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | THF | Toluene |
| Temperature | 60 °C | 80 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 75-90% |
Visualizations
Experimental Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
References
Application Notes and Protocols: Experimental Setup for Heck Coupling with 2-Iodo-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the palladium-catalyzed Heck coupling of 2-Iodo-1-tosyl-1H-indole with various alkenes. The Heck reaction is a powerful C-C bond-forming reaction that allows for the vinylation of aryl halides, offering a versatile tool for the synthesis of complex organic molecules, including those with pharmaceutical applications.[1][2][3] The protocols outlined below are based on established methodologies for similar substrates and are intended to serve as a starting point for optimization in specific research contexts.[4][5]
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[6][7] The functionalization of the indole ring is therefore of significant interest in drug discovery and development. The Heck-Mizoroki reaction provides an efficient method for the introduction of alkenyl substituents onto the indole core, typically at the C2 or C3 position.[3] This application note focuses on the Heck coupling of this compound, a versatile building block for the synthesis of 2-substituted indoles. The tosyl protecting group on the indole nitrogen enhances the stability of the substrate and can be readily removed post-coupling.
The general transformation is depicted below:
Scheme 1: Heck Coupling of this compound with an Alkene
Experimental Workflow
The following diagram illustrates the general workflow for the Heck coupling experiment.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with a generic alkene (e.g., an acrylate or styrene derivative).
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (Et₃N) or other suitable base (e.g., K₂CO₃, NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., acetonitrile, toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Reagent Addition: Add the palladium(II) acetate catalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv, if used).
-
Add the alkene (1.1-1.5 equiv) and the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of indole).
-
Add the base (e.g., triethylamine, 2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Heck couplings involving aryl iodides, which can be adapted for this compound.
Table 1: General Heck Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [3][5] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | [3] | |
| Ligand | Triphenylphosphine (PPh₃) | [3] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | [5] | |
| Buchwald or Herrmann-type phosphine ligands | [1] | |
| Base | Triethylamine (Et₃N) | [5] |
| Potassium carbonate (K₂CO₃) | [3] | |
| Sodium acetate (NaOAc) | [3] | |
| Solvent | N,N-Dimethylformamide (DMF) | [8] |
| Acetonitrile (CH₃CN) | [4] | |
| Toluene | General | |
| Temperature | 80 - 140 °C | [3] |
| Reaction Time | 2 - 24 hours | General |
Table 2: Example Conditions for Heck Coupling of Halo-indoles
| Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Iodoindole | Ethyl acrylate | Na₂PdCl₄ (5) | sSPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | MW | ~95 | [4] |
| 2-Iodoaniline deriv. | Acetylenedicarboxylate | Pd(OAc)₂ (5) | None | Et₃N (1.5) | PEG-400 | 50 | 98 | [5] |
Signaling Pathway and Logical Relationships
The catalytic cycle of the Heck reaction is a well-established mechanism involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00015B [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling of 2-Iodo-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and expected outcomes for the Suzuki-Miyaura cross-coupling of 2-iodo-1-tosyl-1H-indole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-1-tosyl-1H-indoles, which are important structural motifs in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] The tosyl protecting group on the indole nitrogen enhances the stability of the indole ring and can be readily removed post-coupling if desired.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Caption: General reaction scheme for the Suzuki coupling of this compound.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃] or SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide [DMF])
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
If using a solid ligand, add it at this stage (e.g., 0.04-0.10 equiv).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Seal the flask or tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1-tosyl-1H-indole.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 8 | 90-98 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 6 | 75-85 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 70-80 |
Logical Relationship Diagram
The following diagram illustrates the key relationships and dependencies in optimizing a Suzuki coupling reaction.
Caption: Key parameters influencing the outcome of a Suzuki coupling reaction.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield. The purity of the reagents, especially the boronic acid, is crucial.
-
Side Reactions: Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a significant side reaction. Using a stronger base or a less protic solvent system can sometimes mitigate this issue.
-
Catalyst Deactivation: The palladium catalyst can sometimes be deactivated. Ensuring the reaction is performed under an inert atmosphere can help prevent this.
-
Steric Hindrance: Sterically hindered arylboronic acids may require more forcing conditions (higher temperatures, longer reaction times, and more active catalyst systems) to achieve good yields.
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of a diverse range of 2-aryl-1-tosyl-1H-indoles.
References
Application Notes and Protocols for the Larock Indole Synthesis with 2-Iodoaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction for the one-pot synthesis of 2,3-disubstituted indoles.[1][2] This method involves the heteroannulation of a 2-iodoaniline derivative with a disubstituted alkyne. A key advantage of this reaction is its high regioselectivity, generally placing the bulkier group of the alkyne at the C2 position of the indole ring.[1] The reaction tolerates a wide range of functional groups on both the aniline and alkyne components, making it a valuable tool in medicinal chemistry and natural product synthesis.[3]
These application notes provide a comprehensive overview of the Larock indole synthesis using 2-iodoaniline derivatives, including detailed experimental protocols, a summary of reaction scope and yields, and a mechanistic overview.
Reaction Mechanism and Workflow
The Larock indole synthesis proceeds through a catalytic cycle involving a palladium(0) species. The currently accepted mechanism involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 2-iodoaniline.
-
Alkyne Coordination and Insertion: The alkyne then coordinates to the resulting arylpalladium(II) complex and subsequently undergoes migratory insertion into the aryl-palladium bond. This step is typically regioselective.
-
Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the newly formed vinylpalladium intermediate, leading to the formation of a six-membered palladacycle.
-
Reductive Elimination: The cycle is completed by reductive elimination from the palladacycle to afford the indole product and regenerate the Pd(0) catalyst.
A generalized workflow for the Larock indole synthesis is depicted below.
Caption: General experimental workflow for the Larock indole synthesis.
The catalytic cycle is illustrated in the following diagram:
Caption: Catalytic cycle of the Larock indole synthesis.
Experimental Protocols
The following protocols are general procedures and may require optimization for specific substrates.
General Procedure for the Palladium-Catalyzed Annulation of Internal Alkynes with 2-Iodoanilines
This protocol is adapted from the work of Larock, Yum, and Refvik (1998).
Materials:
-
2-Iodoaniline derivative (1.0 mmol)
-
Disubstituted alkyne (2.0-3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Lithium chloride (LiCl, 1.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Stirring apparatus and heating source
Procedure:
-
To a reaction vessel, add the 2-iodoaniline derivative (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Add palladium(II) acetate (0.05 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (5 mL) followed by the disubstituted alkyne (2.0-3.0 mmol) via syringe.
-
Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Substrate Scope and Yields
The Larock indole synthesis is compatible with a wide variety of substituted 2-iodoanilines and disubstituted alkynes. The following tables summarize representative examples and their reported yields.
Table 1: Variation of the 2-Iodoaniline Derivative
| Entry | 2-Iodoaniline Derivative | Alkyne | Product | Yield (%) |
| 1 | 2-Iodoaniline | Diphenylacetylene | 2,3-Diphenyl-1H-indole | 85 |
| 2 | 4-Methyl-2-iodoaniline | Diphenylacetylene | 5-Methyl-2,3-diphenyl-1H-indole | 91 |
| 3 | 4-Chloro-2-iodoaniline | Diphenylacetylene | 5-Chloro-2,3-diphenyl-1H-indole | 78 |
| 4 | 4-Methoxy-2-iodoaniline | Diphenylacetylene | 5-Methoxy-2,3-diphenyl-1H-indole | 89 |
| 5 | N-Methyl-2-iodoaniline | Diphenylacetylene | 1-Methyl-2,3-diphenyl-1H-indole | 95 |
| 6 | N-Acetyl-2-iodoaniline | Diphenylacetylene | 1-Acetyl-2,3-diphenyl-1H-indole | 82 |
Data compiled from Larock, R. C.; Yum, E. K.; Refvik, M. D. J. Org. Chem. 1998, 63, 7652-7662.
Table 2: Variation of the Disubstituted Alkyne
| Entry | 2-Iodoaniline Derivative | Alkyne | Product | Yield (%) |
| 1 | 2-Iodoaniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenyl-1H-indole | 75 |
| 2 | 2-Iodoaniline | 4-Octyne | 2,3-Dipropyl-1H-indole | 81 |
| 3 | 2-Iodoaniline | 1-(Trimethylsilyl)-1-propyne | 2-Methyl-3-(trimethylsilyl)-1H-indole | 88 |
| 4 | 2-Iodoaniline | 1-Phenyl-2-(trimethylsilyl)acetylene | 2-(Trimethylsilyl)-3-phenyl-1H-indole | 92 |
| 5 | 2-Iodoaniline | 3-Hexyn-1-ol | 2-Ethyl-3-(2-hydroxyethyl)-1H-indole | 72 |
| 6 | 2-Iodoaniline | 1,4-Dimethoxy-2-butyne | 2,3-Bis(methoxymethyl)-1H-indole | 65 |
Data compiled from Larock, R. C.; Yum, E. K.; Refvik, M. D. J. Org. Chem. 1998, 63, 7652-7662.
Concluding Remarks
The Larock indole synthesis using 2-iodoaniline derivatives is a robust and highly efficient method for the preparation of a diverse range of 2,3-disubstituted indoles. The reaction's broad substrate scope and high regioselectivity make it a valuable synthetic tool. The provided protocols and data serve as a guide for researchers to apply this powerful transformation in their own synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.
References
Application Notes and Protocols: Synthesis of 2,3-Disubstituted Indoles from 2-Iodo-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2,3-disubstituted indoles, a crucial scaffold in many pharmaceutical agents, starting from the readily accessible 2-Iodo-1-tosyl-1H-indole. The described synthetic route is a two-step process involving an initial Suzuki-Miyaura coupling at the C2 position, followed by a palladium-catalyzed direct C-H arylation at the C3 position. This sequential approach allows for the controlled and diverse functionalization of the indole core.
Experimental Workflow
The overall synthetic strategy involves a sequential palladium-catalyzed cross-coupling followed by a C-H activation/arylation. This workflow enables the introduction of two different aryl groups at the C2 and C3 positions of the indole nucleus.
Caption: Synthetic workflow for 2,3-disubstituted indoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-1-tosyl-1H-indole via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-1-tosyl-1H-indole.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-1-tosyl-1H-indole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1-tosyl-1H-indole | 88 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-1-tosyl-1H-indole | 95 |
| 4 | 3-Tolylboronic acid | 2-(3-Tolyl)-1-tosyl-1H-indole | 85 |
| 5 | 2-Naphthylboronic acid | 2-(2-Naphthyl)-1-tosyl-1H-indole | 89 |
Protocol 2: Synthesis of 2,3-Diaryl-1-tosyl-1H-indole via Direct C-H Arylation
This protocol describes the palladium-catalyzed direct C-H arylation of the 2-aryl-1-tosyl-1H-indole intermediate at the C3 position.
Materials:
-
2-Aryl-1-tosyl-1H-indole (from Protocol 1)
-
Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium pivalate (KOPiv)
-
Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction tube, combine 2-aryl-1-tosyl-1H-indole (0.5 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.025 mmol, 5 mol%), tricyclohexylphosphine tetrafluoroborate (0.05 mmol, 10 mol%), and potassium pivalate (1.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethylacetamide (2.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic phase with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to yield the 2,3-diaryl-1-tosyl-1H-indole.
Quantitative Data Summary (Direct C-H Arylation):
| Entry | 2-Aryl-1-tosyl-1H-indole | Aryl Halide | Product | Yield (%) |
| 1 | 2-Phenyl-1-tosyl-1H-indole | 4-Bromotoluene | 2-Phenyl-3-(4-tolyl)-1-tosyl-1H-indole | 78 |
| 2 | 2-Phenyl-1-tosyl-1H-indole | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-2-phenyl-1-tosyl-1H-indole | 72 |
| 3 | 2-(4-Methoxyphenyl)-1-tosyl-1H-indole | Iodobenzene | 3-Phenyl-2-(4-methoxyphenyl)-1-tosyl-1H-indole | 81 |
| 4 | 2-(4-Chlorophenyl)-1-tosyl-1H-indole | 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-(4-chlorophenyl)-1-tosyl-1H-indole | 68 |
| 5 | 2-Phenyl-1-tosyl-1H-indole | 3-Bromoanisole | 3-(3-Methoxyphenyl)-2-phenyl-1-tosyl-1H-indole | 75 |
Disclaimer: The provided protocols and data are representative examples compiled from various sources in the chemical literature. Actual yields and reaction conditions may vary and should be optimized for each specific substrate combination. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: The Strategic Use of 2-Iodo-1-tosyl-1H-indole in the Synthesis of Indole Alkaloid Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Iodo-1-tosyl-1H-indole is a versatile synthetic intermediate employed in the construction of complex molecular architectures, particularly in the realm of natural product synthesis. The presence of the electron-withdrawing tosyl group on the indole nitrogen enhances the stability of the molecule and modulates the reactivity of the indole ring. The iodo group at the C2 position serves as a convenient handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in the convergent assembly of intricate alkaloid frameworks. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key precursors for indole alkaloids.
Key Applications in Natural Product Synthesis
The primary application of this compound in natural product synthesis lies in its ability to act as a scaffold for the introduction of complex side chains at the C2 position of the indole nucleus. This strategy is particularly valuable in the synthesis of alkaloids where a polycyclic system is attached to the indole core. A prominent example is the construction of intermediates for the Aspidosperma family of alkaloids.
Logical Workflow for Aspidosperma Alkaloid Precursor Synthesis:
Caption: Synthetic workflow for an Aspidosperma alkaloid precursor.
Data Presentation: Comparison of Cross-Coupling Reactions
The following table summarizes typical conditions and yields for palladium-catalyzed cross-coupling reactions involving this compound and various coupling partners. These are representative examples based on analogous reactions reported in the literature for similar substrates.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ | Toluene/H₂O | 80-110 | 75-95 |
| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 60-85 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (2-5) | - | CuI (5-10), Et₃N | THF/DMF | 25-60 | 80-98 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
1. General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid to form a 2-aryl-1-tosyl-1H-indole, a common structural motif in certain classes of indole alkaloids.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Stir the reaction mixture vigorously and heat to 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1-tosyl-1H-indole.
2. General Procedure for Sonogashira Coupling
This protocol outlines a typical procedure for the coupling of this compound with a terminal alkyne, yielding a 2-alkynyl-1-tosyl-1H-indole. This is a key transformation for accessing precursors to alkaloids containing an exocyclic double bond or for further elaboration of the alkyne functionality.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv)
-
Copper(I) iodide (CuI, 0.05-0.10 equiv)
-
Triethylamine (Et₃N, 2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF or DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to yield the pure 2-alkynyl-1-tosyl-1H-indole.
This compound stands as a valuable and highly functionalized building block for the synthesis of complex indole-containing natural products. Its utility is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the strategic and efficient installation of diverse substituents at the C2 position of the indole core. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to leverage this versatile reagent in the construction of novel and medicinally relevant alkaloid scaffolds.
Application Notes and Protocols: Synthesis of Carbolinones via Intramolecular Heck Reaction of 2-Iodoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of γ-carbolinones through an intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming methodology. This approach utilizes readily accessible 2-iodoindole precursors, offering a versatile route to this important class of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug development.
The protocols outlined below are based on established methodologies for the intramolecular Heck reaction of iodoindole derivatives.
Overview of the Synthesis
The synthesis of γ-carbolinones is achieved through a palladium-catalyzed intramolecular cyclization of N-substituted-2-iodo-1H-indole-3-carboxamides. The key step involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the indole ring, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the active palladium catalyst.
General Reaction Scheme:
This reaction is highly valuable for its ability to construct the fused ring system of carbolinones in a single, efficient step. The choice of catalyst, base, solvent, and temperature is crucial for achieving high yields and selectivity.
Experimental Protocols
General Protocol for the Synthesis of γ-Carbolinones via Intramolecular Heck Reaction
This protocol is adapted from general procedures for palladium-catalyzed intramolecular Heck reactions of halo-N-allylanilines. Researchers should optimize the conditions for their specific substrates.
Materials:
-
N-substituted-2-iodo-1H-indole-3-carboxamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 - 0.10 equiv)
-
Triphenylphosphine (PPh₃, 0.10 - 0.20 equiv)
-
A base such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the N-substituted-2-iodo-1H-indole-3-carboxamide, palladium(II) acetate, triphenylphosphine, and the chosen base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired γ-carbolinone.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of γ-carbolinones from various substituted 2-iodoindole precursors, as reported in the literature. Yields can vary depending on the specific substrate and reaction conditions.
| Entry | Substrate (N-substituent, R) | Product | Yield (%) |
| 1 | Allyl | 2,5-dihydro-3H-pyrido[4,3-b]indol-1(6H)-one | Not specified |
| 2 | Methallyl | 4-methyl-2,5-dihydro-3H-pyrido[4,3-b]indol-1(6H)-one | Not specified |
| 3 | Crotyl | 3-methyl-2,5-dihydro-3H-pyrido[4,3-b]indol-1(6H)-one | Not specified |
| 4 | Cinnamyl | 4-phenyl-2,5-dihydro-3H-pyrido[4,3-b]indol-1(6H)-one | Not specified |
Note: Specific yield data from the primary literature by Beccalli et al. on the intramolecular Heck reaction of 2-iodoindole derivatives for the synthesis of γ-carbolinones was not directly accessible. The table represents the types of products that can be synthesized via this methodology.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of carbolinones via the intramolecular Heck reaction.
Caption: General experimental workflow for the synthesis of γ-carbolinones.
Synthesis of Biologically Active Indole Alkaloids from 2-Iodo Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of biologically active indole alkaloids, specifically focusing on the synthesis of Dragmacidin D and cis-Trikentrin A from 2-iodoindole precursors. These methods leverage modern palladium-catalyzed cross-coupling reactions, offering efficient routes to complex molecular architectures.
Introduction
Indole alkaloids represent a large and diverse family of natural products with a wide range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs. The use of 2-iodoindole precursors provides a versatile platform for the construction of these complex molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. This document outlines key synthetic strategies, including Sonogashira, Heck, and Buchwald-Hartwig couplings, and provides detailed protocols for the synthesis of the marine alkaloid Dragmacidin D and the antibacterial agent cis-Trikentrin A.
I. Synthesis of Dragmacidin D
Dragmacidin D is a marine alkaloid that has garnered significant attention due to its potent biological activities, including the inhibition of serine/threonine protein phosphatases, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Its synthesis involves a series of palladium-catalyzed C-H functionalization reactions.[2][3]
A. Key Synthetic Strategies
The synthesis of the Dragmacidin D core involves three key C-H coupling reactions:
-
Palladium-catalyzed Thiophene-Indole C-H/C-I Coupling: This reaction serves to connect a thiophene moiety to a 2-iodoindole precursor.
-
Palladium-catalyzed Indole-Pyrazine N-oxide C-H/C-H Coupling: This step forms a crucial bond between an indole and a pyrazine N-oxide.
-
Acid-catalyzed Indole-Pyrazinone C-H/C-H Coupling: The final key coupling reaction joins an indole to a pyrazinone core.
B. Experimental Protocols
1. Palladium-Catalyzed Thiophene-Indole C-H/C-I Coupling
-
Reaction: Coupling of 4-iodo-1-MOM-indole with 2-bromothiophene.
-
Reagents and Conditions:
-
4-iodo-1-MOM-indole (1.0 equiv)
-
2-bromothiophene (1.2 equiv)
-
Pd(OAc)₂ (10 mol%)
-
P(o-tol)₃ (20 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Pivalic acid (30 mol%)
-
Toluene, 110 °C, 24 h
-
-
Procedure: To an oven-dried Schlenk tube is added 4-iodo-1-MOM-indole, 2-bromothiophene, Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, and pivalic acid. The tube is evacuated and backfilled with argon. Toluene is added, and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the coupled product.
2. Palladium-Catalyzed Indole-Pyrazine N-oxide C-H/C-H Coupling
-
Reaction: Coupling of the thiophene-indole product with pyrazine N-oxide.
-
Reagents and Conditions:
-
Thiophene-indole substrate (1.0 equiv)
-
Pyrazine N-oxide (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
1,4-Dioxane, 120 °C, 24 h
-
-
Procedure: In a sealed tube, the thiophene-indole substrate, pyrazine N-oxide, Pd(OAc)₂, and Ag₂CO₃ are combined in 1,4-dioxane. The tube is sealed, and the mixture is heated at 120 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
3. Acid-Catalyzed Indole-Pyrazinone C-H/C-H Coupling
-
Reaction: Coupling of the pyrazinone intermediate with 6-bromoindole.
-
Reagents and Conditions:
-
Pyrazinone intermediate (1.0 equiv)
-
6-bromoindole (1.5 equiv)
-
TfOH (1.0 equiv)
-
1,2-Dichloroethane, 80 °C, 12 h
-
-
Procedure: To a solution of the pyrazinone intermediate in 1,2-dichloroethane is added 6-bromoindole followed by the dropwise addition of trifluoromethanesulfonic acid (TfOH) at room temperature. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to yield the Dragmacidin D core structure.
C. Quantitative Data
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophene-Indole C-H/C-I Coupling | Pd(OAc)₂/P(o-tol)₃/Ag₂CO₃ | Toluene | 110 | 24 | ~60-70 |
| 2 | Indole-Pyrazine N-oxide C-H/C-H Coupling | Pd(OAc)₂/Ag₂CO₃ | 1,4-Dioxane | 120 | 24 | ~50-60 |
| 3 | Indole-Pyrazinone C-H/C-H Coupling | TfOH | 1,2-Dichloroethane | 80 | 12 | ~40-50 |
D. Biological Activity and Signaling Pathway of Dragmacidin D
Dragmacidin D exhibits its biological effects primarily through the inhibition of protein phosphatase 1 (PP1) and 2A (PP2A). This inhibition disrupts cellular signaling cascades that are critical for cell survival and proliferation. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By inhibiting PP2A, Dragmacidin D can lead to the dephosphorylation and inactivation of Akt, a central node in this pathway, ultimately resulting in the inhibition of cell growth and induction of apoptosis.
II. Synthesis of cis-Trikentrin A
cis-Trikentrin A is a marine-derived indole alkaloid that exhibits antibacterial activity. Its synthesis can be efficiently achieved through a key intermolecular indole aryne cycloaddition reaction.[4]
A. Key Synthetic Strategy
The core of the synthetic approach to cis-Trikentrin A is the generation of a highly reactive 6,7-indolyne intermediate from a 6,7-dibromoindole precursor, which then undergoes a [4+2] cycloaddition with a suitable diene.
B. Experimental Protocols
1. Synthesis of 6,7-Dibromo-N-methylindole
-
Reaction: Bromination of N-methylindole.
-
Reagents and Conditions:
-
N-methylindole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.2 equiv)
-
Acetonitrile, 0 °C to room temperature, 4 h
-
-
Procedure: To a solution of N-methylindole in acetonitrile at 0 °C is added N-bromosuccinimide portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give 6,7-dibromo-N-methylindole.
2. Indole Aryne Cycloaddition
-
Reaction: Generation of 6,7-indolyne and subsequent Diels-Alder reaction with cyclopentadiene.
-
Reagents and Conditions:
-
6,7-Dibromo-N-methylindole (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Cyclopentadiene (5.0 equiv)
-
Tetrahydrofuran (THF), -78 °C, 1 h
-
-
Procedure: To a solution of 6,7-dibromo-N-methylindole in THF at -78 °C is added n-butyllithium dropwise. After stirring for 30 minutes, cyclopentadiene is added. The reaction mixture is stirred at -78 °C for an additional 30 minutes and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the cycloadduct precursor to cis-Trikentrin A.
C. Quantitative Data
| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromination | N-Bromosuccinimide | Acetonitrile | 0 to RT | 4 | ~85-95 |
| 2 | Indole Aryne Cycloaddition | n-BuLi, Cyclopentadiene | THF | -78 | 1 | ~70-80 |
D. Biological Activity of Trikentrin Alkaloids
The biological activity of trikentrin alkaloids, including cis-Trikentrin A, is primarily attributed to their antibacterial properties. While the precise molecular mechanism and signaling pathways are not as extensively characterized as those for Dragmacidin D, their cytotoxic effects on bacterial cells likely involve the disruption of essential cellular processes. The lipophilic nature of the indole core allows for membrane interaction, potentially leading to membrane depolarization and subsequent cell death.
III. General Palladium-Catalyzed Coupling Protocols from 2-Iodoindoles
The following are generalized protocols for common palladium-catalyzed reactions starting from 2-iodoindole derivatives, which can be adapted for the synthesis of a wide variety of indole alkaloids.
A. Sonogashira Coupling
This reaction is used to form a carbon-carbon bond between a 2-iodoindole and a terminal alkyne.
-
General Procedure: To a solution of the 2-iodoindole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine) are added Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (1-3 mol%), and a base such as triethylamine or diisopropylamine. The reaction is typically stirred at room temperature to 80 °C until completion. Workup involves filtration, extraction, and purification by column chromatography.[1]
B. Heck Coupling
The Heck reaction couples a 2-iodoindole with an alkene.
-
General Procedure: A mixture of the 2-iodoindole (1.0 equiv), the alkene (1.5 equiv), a palladium source such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0 equiv) in a solvent like DMF, acetonitrile, or toluene is heated at 80-120 °C. After completion, the reaction is worked up by filtration and extraction, followed by chromatographic purification.
C. Buchwald-Hartwig Amination
This method is employed to form a carbon-nitrogen bond between a 2-iodoindole and a primary or secondary amine.
-
General Procedure: In a glovebox or under an inert atmosphere, a mixture of the 2-iodoindole (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) in an anhydrous solvent such as toluene or dioxane is heated at 80-110 °C. The reaction progress is monitored by TLC or GC-MS. Workup typically involves quenching the reaction, extraction, and purification by column chromatography.
Conclusion
The use of 2-iodoindole precursors in palladium-catalyzed cross-coupling reactions provides a powerful and versatile strategy for the synthesis of complex and biologically active indole alkaloids. The protocols outlined in this document for the synthesis of Dragmacidin D and cis-Trikentrin A demonstrate the application of these modern synthetic methods. These approaches offer researchers and drug development professionals valuable tools for accessing novel chemical matter with potential therapeutic applications. Further exploration and optimization of these methods will undoubtedly lead to the discovery and development of new and improved indole alkaloid-based therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with 2-Iodo-1-tosyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the Sonogashira coupling of 2-iodo-1-tosyl-1H-indole. The information is presented in a question-and-answer format to directly address common challenges encountered during this specific cross-coupling reaction.
Troubleshooting Guide
Low to No Product Yield
Q1: I am not observing any product formation, or the yield of my Sonogashira coupling with this compound is very low. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Sonogashira coupling can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic troubleshooting approach:
-
Reagent Quality:
-
Copper(I) Cocatalyst: The copper(I) iodide (CuI) is crucial for the activation of the terminal alkyne. It is sensitive to oxidation, which can lead to undesired alkyne homocoupling (Glaser coupling). Use freshly purchased, high-purity CuI, or purify existing stock if it appears discolored (green or blue).
-
Base: The amine base (e.g., triethylamine, diisopropylethylamine) must be anhydrous and free of amine oxides, which can inhibit the reaction. Distilling the amine base prior to use is recommended.
-
Solvent: Ensure your solvent is anhydrous and deoxygenated. Residual water and oxygen can deactivate the catalyst and promote side reactions.
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira coupling is typically sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or a glovebox.
-
Temperature: While many Sonogashira couplings proceed at room temperature, some substrates require heating to facilitate oxidative addition. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 40-60 °C).
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by several freeze-pump-thaw cycles.
-
-
Catalyst and Ligand System:
-
If using a Pd(II) source like PdCl₂(PPh₃)₂, additional phosphine ligands (e.g., PPh₃) may be required to stabilize the active Pd(0) species.
-
For challenging couplings, consider using more electron-rich and bulky phosphine ligands, which can promote oxidative addition and reductive elimination.
-
Formation of Side Products
Q2: I am observing significant amounts of a side product that appears to be the homocoupling of my terminal alkyne. How can I minimize this?
A2: The formation of a diyne product is a result of the Glaser coupling, a common side reaction in Sonogashira couplings. This is primarily caused by the oxidation of the copper(I) acetylide intermediate. To minimize this:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction is performed under a strictly inert atmosphere.
-
Fresh Copper(I) Iodide: Use high-purity CuI to minimize the presence of copper(II) species that can promote homocoupling.
-
Amine Base as Solvent: In some cases, using the amine base (e.g., triethylamine) as the solvent can suppress homocoupling.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require specific ligands and may need higher temperatures.
Q3: My reaction is turning black, and I am getting a poor yield. What does this indicate?
A3: The formation of a black precipitate is often indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This can be caused by:
-
High Temperatures: Excessive heat can lead to catalyst decomposition.
-
Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain Sonogashira reactions.[1]
-
Insufficient Ligand: A lack of sufficient phosphine ligand to stabilize the Pd(0) center can lead to aggregation.
-
Substrate Effects: Anilines and related compounds can sometimes coordinate strongly to the palladium center, potentially leading to catalyst deactivation.[1]
To mitigate this, you can try:
-
Running the reaction at a lower temperature.
-
Adding a slight excess of the phosphine ligand.
-
Switching to a different solvent system.
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A4: A good starting point for the Sonogashira coupling of this compound with a terminal alkyne would be:
-
Catalyst System: Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). Alternatively, PdCl₂(PPh₃)₂ (5 mol%) with additional PPh₃ (10 mol%) can be used.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Solvent: Anhydrous, deoxygenated DMF or THF.
-
Temperature: Room temperature to 50 °C.
-
Atmosphere: Inert (Nitrogen or Argon).
Q5: Can I perform a one-pot reaction to synthesize a 2-substituted indole from this compound?
A5: Yes, a one-pot domino Sonogashira coupling followed by cyclization is a common and efficient method for synthesizing 2-substituted indoles from N-protected 2-iodoanilines.[2] After the initial Sonogashira coupling, the intermediate 2-alkynyl-1-tosyl-1H-indole can often be cyclized in the same pot, sometimes with the addition of a different base or by increasing the temperature.
Q6: Is the tosyl protecting group on the indole nitrogen stable under Sonogashira conditions?
A6: The tosyl group is generally stable under the standard, mildly basic conditions of a Sonogashira reaction. However, in some one-pot procedures that involve subsequent cyclization under more forcing conditions or with stronger bases, cleavage of the tosyl group can occur.
Q7: What is the typical reactivity order for aryl halides in the Sonogashira coupling?
A7: The reactivity of aryl halides in the Sonogashira coupling generally follows the order of C-X bond strength: I > Br > Cl. Aryl iodides are the most reactive substrates.
Data Presentation
The following tables summarize typical reaction conditions for the Sonogashira coupling of N-protected 2-iodoanilines, which are close analogs of this compound.
Table 1: Optimization of Reaction Conditions for Domino Sonogashira Coupling/Cyclization of N-tosyl-2-iodoaniline and Phenylacetylene [3]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu@N-C(600) (10 mg) | NaHCO₃ | DMSO | 130 | 99 |
| 2 | Cu@N-C(500) (10 mg) | NaHCO₃ | DMSO | 130 | 85 |
| 3 | Cu(0) (10 mg) | NaHCO₃ | DMSO | 130 | 32 |
| 4 | CuI (10 mol%) | NaHCO₃ | DMSO | 130 | 65 |
| 5 | Cu@N-C(600) (10 mg) | NaHCO₃ | DMF | 130 | 82 |
| 6 | Cu@N-C(600) (10 mg) | NaHCO₃ | Toluene | 130 | 56 |
| 7 | Cu@N-C(600) (10 mg) | K₂CO₃ | DMSO | 130 | 91 |
| 8 | Cu@N-C(600) (10 mg) | Cs₂CO₃ | DMSO | 130 | 88 |
Table 2: Substrate Scope for Domino Sonogashira Coupling/Cyclization of N-tosyl-2-iodoaniline with Various Terminal Alkynes [3]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenyl-1-tosyl-1H-indole | 99 |
| 2 | 4-Methylphenylacetylene | 2-(p-Tolyl)-1-tosyl-1H-indole | 95 |
| 3 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)-1-tosyl-1H-indole | 92 |
| 4 | 4-Fluorophenylacetylene | 2-(4-Fluorophenyl)-1-tosyl-1H-indole | 85 |
| 5 | 2-Ethynyltoluene | 2-(o-Tolyl)-1-tosyl-1H-indole | 82 |
Experimental Protocols
General Procedure for Sonogashira Coupling of N-Protected 2-Iodoaniline [4]
A mixture of the appropriate 2-iodoaniline derivative (0.75 mmol), PdCl₂(PPh₃)₂ (0.0175 g, 0.025 mmol), CuI (0.01 g, 0.055 mmol), and triethylamine (0.202 g, 0.278 mL, 2 mmol) is prepared in a Schlenk flask under an inert atmosphere. The terminal alkyne (1.5 mmol) is then added, and the mixture is stirred in DMF (5 mL) at room temperature for 24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Domino Sonogashira Coupling and Cyclization of N-tosyl-2-iodoaniline [3]
In a sealed tube, N-tosyl-2-iodoaniline (0.2 mmol), the terminal alkyne (0.3 mmol), Cu@N-C(600) catalyst (10 mg), and NaHCO₃ (0.4 mmol) are combined in DMSO (2 mL). The reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography to afford the desired 2-substituted N-tosylindole.
Visualizations
References
Technical Support Center: Troubleshooting Failed Heck Reactions with 2-Iodoindole Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Heck reactions involving 2-iodoindole substrates.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with a 2-iodoindole substrate is not working. What are the most common initial checks I should perform?
A1: When a Heck reaction with a 2-iodoindole substrate fails, begin by verifying the integrity of your starting materials and reagents. Ensure the 2-iodoindole is pure and has not decomposed, which can be a common issue. It is also crucial to confirm the activity of the palladium catalyst and the quality of the solvent and base. Solvents should be anhydrous and degassed, as oxygen can lead to the formation of palladium black and deactivate the catalyst. The base should be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions.
Q2: What is "palladium black," and how can I prevent its formation?
A2: Palladium black is finely divided, catalytically inactive palladium metal that precipitates out of the reaction mixture. Its formation is a common sign of catalyst decomposition and a primary reason for failed Heck reactions. To prevent its formation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using appropriate phosphine ligands can stabilize the palladium catalyst, and selecting the optimal reaction temperature is crucial, as excessively high temperatures can accelerate catalyst decomposition.
Q3: Can the N-H proton of the indole ring interfere with the Heck reaction?
A3: Yes, the acidic N-H proton of the indole ring can potentially interfere with the reaction, leading to side products or catalyst inhibition. In some cases, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) may be necessary to achieve a successful reaction. However, many Heck reactions on 2-iodoindoles proceed without N-protection, so this should be considered on a case-by-case basis.
Q4: What are the most common side reactions observed in Heck couplings with 2-iodoindoles?
A4: A prevalent side reaction is the deiodination of the 2-iodoindole substrate, resulting in the formation of the corresponding indole without the desired coupled product. This is often favored at higher temperatures or with certain catalyst/ligand combinations. Another common issue is the formation of Heck homocoupling products (dimers of the olefin or the aryl halide). Isomerization of the double bond in the product can also occur, particularly if the reaction times are prolonged.
Troubleshooting Guides
Below are troubleshooting guides for specific issues encountered during Heck reactions with 2-iodoindole substrates.
Problem 1: Low to No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more readily activated, such as Pd(OAc)₂ over Pd(PPh₃)₄.[1] |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich 2-iodoindoles, bulky electron-rich phosphine ligands (e.g., P(tBu)₃, XPhos) can be effective. Screen a variety of ligands to find the optimal one for your specific substrate.[2] |
| Insufficiently Strong Base | An inorganic base like K₂CO₃ or Cs₂CO₃ is often used. If the reaction is sluggish, consider a stronger base like t-BuOK, but be mindful of potential side reactions. The choice of base can be highly substrate-dependent. |
| Low Reaction Temperature | Heck reactions often require elevated temperatures (typically > 80 °C).[1] Gradually increase the reaction temperature in increments of 10-20 °C. Be aware that excessively high temperatures can lead to catalyst decomposition and deiodination. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Polar aprotic solvents like DMF, NMP, or DMA are commonly used.[3] Ensure the solvent is free of peroxides. |
| Incorrect Ligand-to-Palladium Ratio | The ratio of ligand to palladium can significantly impact the reaction. While a 1:1 to 2:1 ratio is common, high ligand-to-palladium ratios can sometimes inhibit the reaction.[2] |
Problem 2: Predominant Deiodination of the 2-Iodoindole
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Reaction Temperature | Deiodination is often favored at higher temperatures. Try running the reaction at the lowest possible temperature that still allows for product formation. |
| Inappropriate Catalyst System | Certain palladium catalysts may be more prone to promoting deiodination. Experiment with different palladium sources (e.g., PdCl₂(PPh₃)₂) and ligands. |
| Presence of Protic Solvents or Water | Ensure the reaction is conducted under strictly anhydrous conditions. Traces of water can facilitate the deiodination pathway. |
| Extended Reaction Times | Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed to minimize side reactions like deiodination. |
Experimental Protocols
General Procedure for Intermolecular Heck Reaction of N-Methyl-2-Iodoindole with Methyl Acrylate
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
N-Methyl-2-iodoindole (1.0 mmol)
-
Methyl acrylate (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous, degassed DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), P(o-tol)₃ (12.2 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add N-Methyl-2-iodoindole (259 mg, 1.0 mmol).
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Add methyl acrylate (135 µL, 1.5 mmol) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
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Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Intramolecular Heck Reaction of a 2-Iodo-N-allylaniline Derivative
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 90 | 38 |
| 2 | PdCl₂(PCy₃)₂ (2) | - | K₂CO₃ (2) | 90 | 73 |
| 3 | PdCl₂(PCy₃)₂ (4) | - | K₂CO₃ (4) | 90 | 84 |
| 4 | PdCl₂ (4) | PCy₃ (8) | K₂CO₃ (4) | 90 | 86 |
| 5 | PdCl₂ (4) | P(OPh)₃ (8) | K₂CO₃ (4) | 90 | 99 |
Data adapted from a study on a closely related substrate, demonstrating trends in catalyst and ligand efficiency.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: A logical workflow for troubleshooting failed Heck reactions.
References
preventing catalyst poisoning in palladium-catalyzed reactions of 2-Iodo-1-tosyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with palladium-catalyzed cross-coupling reactions involving 2-Iodo-1-tosyl-1H-indole. The primary focus is on identifying and preventing catalyst poisoning, a common failure mode with sulfur-containing substrates.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of catalyst poisoning or reaction failure?
A1: Several visual cues can indicate catalyst deactivation. A primary indicator is the formation of palladium black, a fine, black precipitate of elemental palladium, which suggests the active catalyst has decomposed from its soluble, catalytically active state[1]. Other signs include the reaction mixture failing to change color as expected or the reaction stalling, which can be observed via thin-layer chromatography (TLC) or other in-process monitoring techniques showing a lack of consumption of starting materials.
Q2: Why is the 1-tosyl group on my indole substrate a potential cause of catalyst poisoning?
A2: The tosyl (p-toluenesulfonyl) group contains a sulfur atom, and sulfur compounds are well-known poisons for palladium catalysts[2][3]. Sulfur can deactivate the catalyst by strongly adsorbing to the palladium surface or coordinating to the metal center, blocking active sites required for the catalytic cycle[2][4]. This strong interaction prevents reactant molecules from accessing the catalyst, thereby reducing or completely halting the reaction rate[4]. While the tosyl group is generally stable, under certain reaction conditions, it or its degradation products can act as potent inhibitors.
Q3: Besides the tosyl group, what are other potential sources of catalyst poisons in my reaction?
A3: Catalyst poisons can be introduced from various sources. Common culprits include sulfides, sulfites, and thiols, which may be present as impurities in reagents or solvents[2][3]. Nitrogen-containing heterocycles, often used as ligands or present in complex substrates, can also strongly coordinate to palladium and inhibit catalysis[2][5]. Additionally, impurities in the starting materials, such as unreacted reagents from previous steps, can interfere with the reaction. It is crucial to use high-purity, properly degassed solvents and reagents to minimize these risks[6].
Q4: Can the iodide in my starting material also poison the catalyst?
A4: Yes, under certain conditions, iodide itself can be problematic. Iodide is a soft ligand and can form strong bonds with palladium. This can sometimes lead to the formation of inactive, iodide-bridged palladium dimers, which are not catalytically active and can shut down the catalytic cycle[7]. While aryl iodides are often very reactive and preferred for oxidative addition, issues can arise, particularly in specific reactions like Buchwald-Hartwig aminations[7]. The choice of ligand is critical to mitigate this potential issue.
Troubleshooting Guide
This guide addresses common problems encountered during palladium-catalyzed reactions with this compound.
Problem 1: The reaction is sluggish, stalls, or shows no conversion.
-
Question: Is it possible the N-tosyl group is deactivating my catalyst?
-
Question: What strategies can I employ to overcome potential sulfur poisoning?
-
Answer:
-
Ligand Choice: Employ electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). These ligands can form more stable and active catalytic complexes that are often more resistant to poisoning.
-
Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes compensate for partial deactivation.
-
Additives: The use of "poison traps" or sacrificial agents can sometimes be effective, though this is less common in fine chemical synthesis[4].
-
Temperature Control: Running the reaction at the lowest effective temperature may slow down potential catalyst degradation pathways.
-
-
-
Question: Could my reagents or reaction setup be the issue?
-
Answer: Absolutely. Ensure all substrates are of high purity[6]. Solvents must be thoroughly degassed to remove oxygen, as its presence can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides or palladium black[6][8]. The reaction should be run under a strictly inert atmosphere (Argon or Nitrogen)[6].
-
Problem 2: I observe significant formation of palladium black.
-
Question: What causes palladium black to form?
-
Answer: The formation of palladium black indicates the decomposition of the soluble Pd(0) or Pd(II) catalytic species into insoluble, elemental palladium metal[1]. This can be caused by several factors, including low ligand solubility, the presence of oxygen, or catalyst deactivation accelerated by poisons that destabilize the catalytic complex[1][8].
-
-
Question: How can I prevent the catalyst from decomposing?
-
Answer:
-
Ensure Proper Degassing: Rigorously degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period[6][9].
-
Select a Robust Catalyst System: Use pre-formed catalysts or catalyst systems with bulky, electron-rich ligands that stabilize the palladium center and prevent aggregation.
-
Check Solvent Compatibility: Ensure your chosen ligand is sufficiently soluble in the reaction solvent. Poor ligand solubility can lead to unprotected palladium species that readily decompose[1].
-
-
Comparative Data on Reaction Conditions
The following table summarizes successful conditions for palladium-catalyzed cross-coupling reactions on related indole scaffolds. This data can provide a valuable starting point for reaction optimization.
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Suzuki | Pd(TFA)₂ (5) | None | TFA | Dioxane/H₂O | 25 | 47-58 | N-H Indole |
| Suzuki | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene/H₂O | 100 | >95 | 2-Azidoarylboronic Ester |
| Sonogashira | Pd(PhCN)₂Cl₂ (1) | X-Phos (4) | Cs₂CO₃ | DMF | 80 | Variable | 2-Bromoanilide |
| Sonogashira | Pd₂(dba)₃ (5) | None | TMP | ACN | RT | >90 | 2-Bromoaniline |
Key Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling Reaction
This procedure is a representative example and may require optimization for this compound.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried reaction vessel containing a magnetic stir bar[6].
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Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe[6].
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Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Catalyst Poisoning and Troubleshooting
Caption: Palladium catalytic cycle and potential poisoning by a sulfur species (S).
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Efficient Cross-Coupling with 2-Iodo-1-tosyl-1H-indole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with 2-Iodo-1-tosyl-1H-indole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The choice of reaction will depend on the desired C-C or C-N bond to be formed. The electron-withdrawing nature of the tosyl group can influence the reactivity of the C-I bond.
Q2: What are the key factors to consider when choosing a ligand for a cross-coupling reaction with this substrate?
A2: Ligand selection is critical for achieving high yields and selectivity. Key factors include the specific type of cross-coupling reaction, the steric and electronic properties of the coupling partners, and the desired reaction conditions. For instance, bulky, electron-rich phosphine ligands are often effective in promoting oxidative addition and reductive elimination steps in the catalytic cycle.[1]
Q3: Can the N-tosyl group be cleaved during the cross-coupling reaction?
A3: While generally stable, the N-tosyl group can be susceptible to cleavage under certain basic or high-temperature conditions. It is important to carefully select the base and reaction temperature to minimize the risk of deprotection. If deprotection is observed, screening milder bases or lowering the reaction temperature is recommended.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include homocoupling of the starting materials, dehalogenation of the this compound, and in the case of Suzuki reactions, protodeboronation of the boronic acid.[2] Careful control of reaction conditions, such as using an inert atmosphere and appropriate stoichiometry, can help minimize these unwanted reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst. The formation of palladium black can indicate catalyst decomposition.[3] |
| Inappropriate Ligand | The chosen ligand may not be optimal for the specific transformation. Screen a variety of ligands with different steric and electronic properties (see Ligand Selection Guide below). For Suzuki reactions, bulky biarylphosphine ligands are often effective.[1] |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. The strength and nature of the base can significantly impact the reaction outcome. Screen a range of bases (e.g., carbonates, phosphates, alkoxides). For Suzuki reactions, the choice of base can be critical for activating the boronic acid.[2] |
| Poor Quality Reagents | Ensure all reagents, especially the solvent and base, are dry and of high purity. For Sonogashira couplings, the purity of the copper co-catalyst is important. |
| Reaction Temperature Too Low | Some cross-coupling reactions require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, but be mindful of potential substrate or product decomposition. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling | This can occur, particularly in Sonogashira reactions, if oxygen is present. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Dehalogenation | The C-I bond is reductively cleaved. This can be caused by impurities or side reactions with the solvent or base. Ensure solvents are properly degassed. |
| Protodeboronation (Suzuki) | The boronic acid is converted to the corresponding arene. This is often promoted by water and certain bases. Use anhydrous solvents and consider using potassium fluoride (KF) as the base, which can be effective in dry conditions. |
Ligand Selection Guide
The choice of ligand is paramount for a successful cross-coupling reaction. Below is a general guide for selecting ligands for different reaction types with this compound.
References
Technical Support Center: Managing Side Reactions in the Cyclization of 2-Alkynyl-N-tosylanilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the cyclization of 2-alkynyl-N-tosylanilines.
Frequently Asked Questions (FAQs)
Q1: My cyclization of a 2-alkynyl-N-tosylaniline is resulting in a low yield of the desired indole product. What are the potential causes and how can I improve the yield?
A1: Low yields in the cyclization of 2-alkynyl-N-tosylanilines can stem from several factors. A common issue is the electronic nature of the substituents on the aromatic ring or the alkyne. Strong electron-withdrawing groups on the phenyl ring of the aniline can decrease its nucleophilicity, hindering the cyclization process.[1] Similarly, electron-withdrawing groups on the alkyne substituent can disfavor the reaction.[1] In gold-catalyzed reactions, the choice of solvent and catalyst is crucial; for instance, moving to a more coordinating solvent or using a different gold catalyst like IPrAuCl/AgSbF₆ can sometimes improve yields.[2] For iodine-promoted cyclizations, the stoichiometry of iodine and the choice of base are critical and may need optimization.[1]
Q2: I am observing the formation of a six-membered ring (quinoline) instead of the expected five-membered ring (indole). Why is this happening and how can I favor the 5-exo-dig cyclization?
A2: The regioselectivity of the cyclization, leading to either a five-membered indole (5-exo-dig) or a six-membered quinoline (6-endo-dig), is a common challenge. The outcome is influenced by the reaction conditions and the substrate structure. Generally, the 5-exo-dig pathway is kinetically favored according to Baldwin's rules. However, thermodynamic factors can favor the 6-endo product, especially if it leads to a more stable aromatic system.[3] The choice of catalyst and solvent can significantly influence this selectivity. For instance, in some palladium-catalyzed systems, the addition of a Lewis acid like BF₃·Et₂O can promote the 6-endo-dig cyclization.[4] Conversely, other catalyst systems may favor the 5-exo-dig pathway. Careful screening of catalysts (e.g., different gold, palladium, or iodine reagents) and solvents is recommended to optimize for the desired indole product.
Q3: My reaction is producing halogenated side products instead of the desired cyclized product. What is the cause of this?
A3: In electrophilic cyclizations using reagents like I₂, ICl, or NBS, the formation of halogenated side products can occur.[1] This typically happens when the electrophilic addition of the halogen across the alkyne is faster than the intramolecular nucleophilic attack by the nitrogen. The resulting vinyl halide may be slow to cyclize or may undergo other undesired reactions. To mitigate this, you can try adjusting the reaction conditions. Lowering the reaction temperature can sometimes favor the desired cyclization over the competing halogenation. Also, optimizing the stoichiometry of the electrophile and the base can be crucial. In some cases, using a less reactive halogen source might be beneficial.
Q4: I am having trouble with the N-tosyl protecting group. Are there alternatives, and how do they affect the reaction?
A4: The N-tosyl group is a common protecting group that activates the nitrogen for cyclization. However, in some cases, its strong electron-withdrawing nature can be detrimental. Alternative protecting groups like mesyl (Ms) or nosyl (Ns) can be used and may offer different reactivity profiles.[5] It has been noted that for some substrates, the removal of a strongly electron-withdrawing group from the nitrogen can increase the nucleophilicity of the aromatic ring and improve cyclization yields.[1] If you are consistently facing issues related to the tosyl group, exploring other sulfonyl or even carbamate protecting groups could be a viable strategy.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive catalyst- Insufficient reaction temperature or time- Deactivating substituents on the substrate | - Use a freshly prepared catalyst or a different catalyst system (e.g., try a different gold ligand or a different electrophile like ICl instead of I₂).- Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.- If the substrate has strong electron-withdrawing groups, consider modifying the synthetic route to introduce them after the cyclization step. |
| Formation of a mixture of 5-exo and 6-endo products | - Competing kinetic and thermodynamic pathways- Non-optimal catalyst or solvent system | - Screen different solvents to find one that favors the desired regioselectivity.- Experiment with different catalysts (e.g., Au(I) vs. Pd(II) vs. electrophilic iodine).- Adjust the reaction temperature; lower temperatures often favor the kinetically controlled product (typically 5-exo). |
| Observation of significant amounts of protodeauration or protodehalogenation byproduct | - Presence of protic impurities (e.g., water)- Reaction conditions favoring protonolysis of the carbon-metal or carbon-halogen bond | - Ensure all solvents and reagents are anhydrous.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add a non-nucleophilic base to scavenge any protons. |
| Formation of oligomerization or polymerization products | - Intermolecular reactions competing with the desired intramolecular cyclization | - Decrease the concentration of the reaction mixture (high dilution conditions).- Slowly add the substrate to the reaction mixture containing the catalyst to maintain a low substrate concentration. |
| Decomposition of the starting material or product | - Reaction temperature is too high- Incompatible functional groups on the substrate- Air or moisture sensitivity | - Run the reaction at a lower temperature.- Ensure that all functional groups on your substrate are stable to the reaction conditions.- Perform the reaction under a strict inert atmosphere. |
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines
| Entry | Gold Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃AuCl/AgSbF₆ | THF | 60 | 1 | 13 |
| 2 | IPrAuCl/AgSbF₆ | THF | 60 | 1 | 74 |
| 3 | JohnPhosAuSbF₆·MeCN | THF | 60 | 1 | 74 |
| 4 | IPrAuSbF₆·MeCN | THF | 60 | 1 | 89 |
| 5 | IPrAuSbF₆·MeCN | iPrOH | 60 | 1 | 81 |
Data adapted from Tokimizu, Y., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group.[2]
Table 2: Effect of Iodine Stoichiometry and Base on the Cyclization of N-(3-Phenyl-2-propynyl)aniline
| Entry | Equivalents of I₂ | Base (Equivalents) | Yield (%) |
| 1 | 3 | NaHCO₃ (2) | 76 |
| 2 | 2 | NaHCO₃ (2) | 44 |
| 3 | 1.5 | NaHCO₃ (2) | 35 |
| 4 | 3 | Pyridine (2) | 65 |
| 5 | 3 | No base | 20 |
Data adapted from Larock, R. C., et al. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.[1]
Experimental Protocols
Protocol 1: General Procedure for the Iodine-Promoted Cyclization of N-(2-Alkynyl)anilines
-
To a solution of the N-(2-alkynyl)aniline (1.0 mmol) in acetonitrile (10 mL) is added sodium bicarbonate (2.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
Iodine (3.0 mmol) is added in one portion.
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The reaction mixture is stirred at room temperature and the progress is monitored by TLC.
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Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (15 mL).
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The mixture is extracted with ethyl acetate (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired 3-iodoquinoline.
Protocol 2: General Procedure for the Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines
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In a glovebox, a vial is charged with IPrAuCl (0.05 mmol) and AgSbF₆ (0.05 mmol).
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Anhydrous tetrahydrofuran (THF, 5 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
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The mixture is filtered through a syringe filter to remove the AgCl precipitate.
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The resulting catalyst solution is added to a solution of the 2-alkynyl-N-propargylaniline (1.0 mmol) in THF (5 mL).
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The reaction mixture is heated to 60 °C and stirred for the time indicated by reaction monitoring (e.g., TLC or LC-MS).
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The residue is purified by flash column chromatography on silica gel to yield the desired cyclized product.
Visualizations
Caption: Competing 5-exo-dig and 6-endo-dig cyclization pathways.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
improving the regioselectivity of Larock indole synthesis.
Welcome to the technical support center for the Larock indole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the regioselectivity of their reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to guide your experimental design.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your Larock indole synthesis experiments, with a focus on improving regioselectivity.
Q1: My Larock indole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?
A1: Poor regioselectivity is a common issue when the substituents on the alkyne have similar steric bulk or electronic properties. Here are several strategies to improve regioselectivity:
-
Steric Differentiation: The regioselectivity of the Larock indole synthesis is often governed by sterics, with the larger substituent on the alkyne typically directing the aryl group of the aniline to the less sterically hindered carbon of the alkyne.[1][2] Therefore, increasing the steric difference between the two alkyne substituents can significantly improve regioselectivity. For instance, using a bulky group like trimethylsilyl (TMS) or a tertiary alkyl group on one side of the alkyne can lead to high selectivity.[2]
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Electronic Effects: The electronic properties of the alkyne substituents can also influence regioselectivity. Electron-withdrawing groups on one of the aryl rings of an unsymmetrical diarylacetylene tend to favor the formation of the indole with that substituted phenyl moiety at the 2-position. Conversely, electron-donating groups often lead to the substituted phenyl group at the 3-position.[3]
-
Ligand Choice: The use of specific ligands can enhance regioselectivity. N-heterocyclic carbene (NHC) ligands, in particular, have been shown to promote high regioselectivity in the Larock indole synthesis, even with substrates that typically yield mixtures of isomers.[4][5]
-
Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, and the choice of base and additives (e.g., LiCl) can also impact regioselectivity.[2]
Q2: I am observing low yields in my reaction, in addition to poor regioselectivity. What are the likely causes and solutions?
A2: Low yields can be attributed to several factors that often go hand-in-hand with poor regioselectivity. Consider the following:
-
Catalyst Activity: Ensure your palladium catalyst is active. Using a fresh source of palladium acetate (Pd(OAc)₂) is recommended. In some cases, the use of a pre-catalyst or an activating agent might be necessary.
-
Aniline Reactivity: o-Iodoanilines are generally more reactive than o-bromoanilines.[5] If you are using an o-bromoaniline, you may need to use a more specialized catalytic system, such as one employing an NHC ligand, to achieve good yields.[5]
-
Reaction Conditions: The choice of base and the presence of additives like LiCl are crucial.[2] LiCl is often more effective and reproducible than other chloride sources like n-Bu₄NCl.[2] The reaction temperature should also be optimized; too low a temperature may lead to incomplete conversion, while too high a temperature can cause catalyst decomposition or side reactions.
-
Alkyne Equivalents: Using an excess of the alkyne (typically 2-5 equivalents) can improve yields.[2]
Q3: Can I use functional groups on my alkyne to direct the regioselectivity?
A3: While the use of directing groups is a common strategy in organic synthesis, studies have shown that some functional groups at the homopropargylic position of the alkyne, such as esters and Boc-protected amines, do not exert a strong directing effect in the Larock indole synthesis, leading to low to moderate regioselectivities. However, a bulky triethylsilyl (TES) substituent on a terminal alkyne has been successfully used to dictate regioselectivity in the synthesis of chloropeptin II.
Q4: Are there alternative strategies if I cannot achieve the desired regioselectivity with a particular unsymmetrical alkyne?
A4: Yes, a sequential Larock and cross-coupling strategy can be employed to overcome issues of regioselectivity, especially when the alkyne substituents have similar steric bulk. This approach involves using an alkyne with a silyl group, which directs the initial Larock heteroannulation. The resulting 2-silyl-3-substituted indole can then undergo a subsequent cross-coupling reaction (e.g., Suzuki, Hiyama) to introduce the desired substituent at the 2-position with complete control over the regiochemistry.
Data Presentation: Regioselectivity in Larock Indole Synthesis
The following tables summarize quantitative data on the effect of alkyne substituents on the regioselectivity of the Larock indole synthesis.
Table 1: Effect of Alkyne Substituent Steric Bulk on Regioselectivity
| R¹ | R² | Major Regioisomer | Regioisomeric Ratio (Major:Minor) | Reference |
| Phenyl | Methyl | 3-Methyl-2-phenylindole | - | [1] |
| Phenyl | n-Butyl | 3-n-Butyl-2-phenylindole | - | [1] |
| Phenyl | iso-Propyl | 2-iso-Propyl-3-phenylindole | - | [1] |
| Phenyl | tert-Butyl | 2-tert-Butyl-3-phenylindole | >99:1 | [1] |
| Phenyl | Cyclohexyl | 2-Cyclohexyl-3-phenylindole | >99:1 | [1] |
| Phenyl | 1-Adamantyl | 2-(1-Adamantyl)-3-phenylindole | >99:1 | [1] |
Table 2: Regioselectivity with Functionalized Alkynes
| Alkyne Substituent 1 | Alkyne Substituent 2 | Regioisomeric Ratio (2-R¹-3-R² : 3-R¹-2-R²) | Reference |
| CH₂CH₂N(Boc)₂ | Ethyl | 40:60 | |
| CH₂CH(CO₂Me)NHBoc | Ethyl | 43:57 | |
| Tetra-O-benzyl-β-C-glucosyl | H | - |
Experimental Protocols
Key Experiment: Regioselective Larock Indole Synthesis using a Ferrocene-Functionalized NHC-Palladium Complex
This protocol is adapted from a study demonstrating a highly regioselective Larock indole synthesis catalyzed by a specific NHC-palladium complex.[5]
Materials:
-
o-Iodoaniline or o-bromoaniline derivative
-
Unsymmetrical internal alkyne
-
Ferrocene-functionalized NHC-palladium complex (as described in the reference)
-
K₂CO₃ (potassium carbonate)
-
DMF (N,N-dimethylformamide), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the o-haloaniline (1.0 mmol), the unsymmetrical internal alkyne (1.2 mmol), the ferrocene-functionalized NHC-palladium complex (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3-disubstituted indole.
-
Characterize the product and determine the regioisomeric ratio using ¹H NMR spectroscopy and/or other analytical techniques.
Visualizations
The following diagrams illustrate key aspects of the Larock indole synthesis.
Caption: The catalytic cycle of the Larock indole synthesis.
Caption: Key factors influencing the regioselectivity.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Dissecting the Electronic Contribution to the Regioselectivity of the Larock Heteroannulation Reaction in the Oxidative Addition and Carbopalladation Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Iodo-1-tosyl-1H-indole and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Iodo-1-tosyl-1H-indole and its subsequent reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q2: What are some common impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials, such as 1-tosyl-1H-indole, and byproducts from the iodination reaction. Depending on the iodinating agent used, residual reagents can also be present.
Q3: How can I effectively remove the tosyl protecting group after my reaction?
A3: The tosyl group is typically removed under basic conditions. Common methods include hydrolysis with sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol. The progress of the deprotection should be carefully monitored by Thin Layer Chromatography (TLC) to avoid over-reaction or degradation of the desired product.
Troubleshooting Guides
Purification of this compound
| Problem | Possible Cause | Solution |
| Product is an oil and will not crystallize. | Residual solvent is present. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| The product is inherently an oil at room temperature. | Purify by silica gel column chromatography. | |
| Multiple spots on TLC after column chromatography. | Inappropriate solvent system for chromatography. | Optimize the eluent system for better separation. A gradient elution might be necessary. |
| The compound is degrading on silica gel. | Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1][2] A quick filtration through a plug of silica may be sufficient. | |
| Low yield after purification. | Product loss during extraction and washing steps. | Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is not causing product degradation or partitioning into the aqueous phase. |
| Incomplete elution from the chromatography column. | After the main product has eluted, flush the column with a more polar solvent to check for any remaining product. |
Purification of Cross-Coupling Products (e.g., Suzuki, Sonogashira, Heck)
| Problem | Possible Cause | Solution |
| Presence of residual palladium catalyst in the final product (dark coloration). | Inefficient removal during workup. | Treat the crude product solution with a palladium scavenger resin. Alternatively, filter the crude mixture through a pad of Celite®. |
| Catalyst precipitation with the product. | Ensure complete dissolution of the crude product before filtration or chromatography. | |
| Difficulty in separating the product from starting materials (e.g., boronic acids in Suzuki coupling). | Similar polarities of the compounds. | Optimize the chromatography solvent system. A different stationary phase (e.g., reversed-phase silica) could be beneficial. |
| Excess boronic acid used. | Use a minimal excess of the boronic acid. During workup, a wash with a mild aqueous base can help remove some of the acidic boronic acid. | |
| Product streaks on the TLC plate during chromatography. | The compound may be too polar or acidic/basic. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Unidentified byproducts are observed. | Side reactions during the coupling process (e.g., homocoupling). | Optimize the reaction conditions (catalyst, ligand, base, temperature) to minimize side reactions. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
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Slurry Preparation: A slurry of silica gel in the initial, least polar eluent is prepared.
-
Column Packing: The slurry is poured into the column and allowed to pack under gravity or with gentle pressure.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (ideally the chromatography eluent) and loaded onto the top of the silica gel bed. Alternatively, the crude material can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: The column is eluted with a solvent system of increasing polarity. Fractions are collected and analyzed by TLC.
-
Solvent Systems: A common starting point for indole derivatives is a mixture of hexanes and ethyl acetate. For instance, a gradient from 9:1 to 7:3 cyclohexane/ethyl acetate has been used for similar compounds.[3] For Heck coupling products, eluent systems like 20% ethyl acetate in hexanes have been reported.[4][5]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow: Purification Strategy
Caption: A general workflow for the purification of synthetic organic compounds.
Logical Relationship: Troubleshooting Chromatography
Caption: A troubleshooting guide for common issues in column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Iodo-1-tosyl-1H-indole under various reaction conditions.
Welcome to the technical support center for 2-Iodo-1-tosyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a dark place under an inert atmosphere at room temperature. Exposure to light and air can lead to gradual decomposition.
Q2: Is this compound stable during chromatographic purification?
A2: The stability of this compound during chromatography can be a concern, particularly on acidic stationary phases like silica gel. Similar compounds, such as cis-C-Iodo-N-Tosyl-Aziridines, have been shown to degrade on bench silica.[1] For sensitive applications, it is advisable to use a deactivated or basic stationary phase, such as deactivated basic alumina, to minimize degradation.[1][2]
Q3: What are the common side reactions to be aware of when using this compound in cross-coupling reactions?
A3: In Suzuki-Miyaura coupling, protodeboronation of the boronic acid partner can be a significant side reaction, leading to reduced yields.[3] In Sonogashira coupling, homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction that can be minimized by using a copper co-catalyst and maintaining anaerobic conditions.
Q4: Can the tosyl group be cleaved under typical reaction conditions?
A4: The N-tosyl group is generally stable under many cross-coupling conditions. However, strongly basic or nucleophilic conditions, especially at elevated temperatures, could potentially lead to its cleavage, although this is not a commonly reported issue in the context of typical cross-coupling reactions with this substrate.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. |
| Protodeboronation of the boronic acid | Use anhydrous solvents and handle the reaction under an inert atmosphere. Consider using potassium trifluoroborate salts or MIDA boronates, which are more robust. | |
| Inappropriate base | The choice of base is crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Stronger bases may promote side reactions. | |
| Low reaction temperature | While some Suzuki couplings proceed at room temperature, heating may be necessary. Optimize the temperature for your specific substrates. |
Low Yield in Sonogashira Coupling
| Symptom | Possible Cause | Suggested Solution |
| Significant homocoupling of the alkyne | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inactive copper co-catalyst | Use a fresh source of CuI. The copper cycle is essential for facilitating the coupling with the alkyne. | |
| Inappropriate solvent or base | Amine bases like triethylamine or diisopropylethylamine often serve as both the base and solvent. Ensure they are anhydrous and of high purity. For some substrates, a co-solvent like THF or DMF may be beneficial.[4][5] | |
| Decomposition of starting material | High reaction temperature | Sonogashira couplings can often be run at room temperature or with mild heating.[6] Avoid unnecessarily high temperatures to prevent decomposition of the this compound. |
Product Decomposition During Workup or Purification
| Symptom | Possible Cause | Suggested Solution |
| Product degradation observed by TLC or NMR after column chromatography | Acidic stationary phase | Avoid using standard silica gel. Use deactivated neutral or basic alumina for purification.[1][2] Alternatively, consider purification by recrystallization if applicable. |
| Prolonged exposure to air or light | Minimize the exposure of the compound to the atmosphere and light during workup and purification. Use amber-colored glassware and work efficiently. |
Experimental Protocols & Data
Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) and the degassed solvent (e.g., a mixture of dioxane and water).
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The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS.
Workup and Purification:
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on deactivated basic alumina.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME/H₂O | 85 | 12 | Good | General conditions for heteroaryl couplings. |
| Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 8 | Good to Excellent | Effective for challenging couplings. |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 16 | Moderate to Good | Classical conditions, may require longer reaction times. |
Sonogashira Coupling of this compound with Terminal Alkynes
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 3-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (argon) three times.
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Add the degassed solvent (e.g., triethylamine or a mixture of THF and an amine base).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
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The reaction mixture is stirred at room temperature or with gentle heating and monitored by TLC or LC-MS.
Workup and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude product is purified by column chromatography on deactivated basic alumina.
Table 2: Comparison of Reaction Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base/Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | RT | 4-12 | Good to Excellent | Standard, reliable conditions.[6] |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DMF/i-Pr₂NH | 60 | 6 | Good | Alternative catalyst system, may require heating. |
| Pd/C (5) | CuI (5) | NaOAc in NMP | 80 | 12 | Moderate to Good | Heterogeneous catalyst option.[7] |
Visualized Workflows and Pathways
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. The focus is on the critical role of bases and solvents in optimizing reaction efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of base and solvent is crucial for an efficient reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause (Base/Solvent Related) | Suggested Solution |
| Low or No Yield | Ineffective Base: The base may be too weak to facilitate the transmetalation step or may not be soluble in the reaction solvent.[1][2] | - Use a stronger base such as NaOH, K3PO4, or Cs2CO3. - Ensure the base is soluble in the solvent system. A combination of an organic solvent with water can help dissolve inorganic bases.[3] |
| Poor Solvent Choice: The solvent may not adequately dissolve the reactants or the palladium catalyst complex. The polarity of the solvent can also affect the reaction rate.[4][5] | - For many Suzuki couplings, a mixture of an aprotic polar solvent (like dioxane, THF, or DMF) and water is effective.[3] - Alcohols, such as methanol or ethanol, can also be effective solvents, sometimes in combination with water.[3] | |
| Protodeboronation of Boronic Acid: The boronic acid can be sensitive to certain conditions, leading to its decomposition before it can participate in the coupling. This can be influenced by the solvent and base combination. | - Use a milder base like K2CO3 or KF. - Anhydrous conditions can sometimes suppress this side reaction. | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Incomplete Reaction | Insufficient Base Strength or Amount: The base is consumed during the reaction, and an insufficient amount will lead to stalling. | - Increase the equivalents of the base. Typically, 2-3 equivalents are used. - Switch to a stronger base if a weaker one is being used. |
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling?
A1: The base plays a crucial role in activating the organoboron species. It reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.
Q2: Why is a mixture of an organic solvent and water often used?
A2: This biphasic system is effective for several reasons. The organic solvent (e.g., toluene, THF, dioxane) dissolves the organic halide and the palladium catalyst, while the water helps to dissolve the inorganic base (e.g., K2CO3, NaOH).[6] This ensures that all components can interact effectively at the interface of the two phases.
Q3: Can I run a Suzuki coupling under anhydrous conditions?
A3: Yes, anhydrous conditions can be used, particularly with bases that are soluble in organic solvents, such as potassium tert-butoxide (KOtBu) or organic bases like triethylamine (NEt3). Anhydrous conditions can be beneficial in cases where the starting materials are sensitive to water or to minimize protodeboronation.
Quantitative Data: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
The following table summarizes the effect of different bases and solvents on the yield of a typical Suzuki-Miyaura coupling reaction.
| Base | Solvent | Yield (%) | Reference |
| Na2CO3 | DMF/H2O (1:1) | 98 | [2] |
| K2CO3 | DMF/H2O (1:1) | 95 | [2] |
| K3PO4 | DMF/H2O (1:1) | 92 | [2] |
| NaOH | DMF/H2O (1:1) | 85 | [2] |
| TEA | DMF/H2O (1:1) | 70 | [2] |
| K3PO4 | Dioxane | 0 | [3] |
| K3PO4 | THF | 10.4 | [3] |
| K3PO4 | DMF | 30.9 | [3] |
| K3PO4 | Methanol | 78.9 | [3] |
| K3PO4 | Methanol/H2O (3:2) | 96.3 | [3] |
| NaOH | Methanol/H2O (3:2) | 98.5 | [3] |
Note: Yields are highly substrate-dependent and the above table serves as a general guide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh3)4 (0.03 mmol)
-
K2CO3 (2 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and K2CO3.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add toluene, ethanol, and water to the flask.
-
Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the Pd(PPh3)4 catalyst to the reaction mixture under a positive flow of inert gas.
-
Attach the reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide or triflate and an alkene. The base and solvent play a critical role in the reaction's success.
Troubleshooting Guide: Heck Coupling
| Problem | Potential Cause (Base/Solvent Related) | Suggested Solution |
| Low or No Yield | Inappropriate Base: The base may be too weak to neutralize the HX generated, or it may coordinate too strongly to the palladium center, inhibiting catalysis.[7] | - For neutral Heck reactions, tertiary amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are common choices. - For cationic pathways (with triflates), weaker bases like NaOAc or K2CO3 are often used.[8] |
| Poor Solvent Choice: The solvent needs to be polar enough to dissolve the reactants and intermediates but should generally be aprotic.[5] | - High-boiling polar aprotic solvents like DMF, NMP, or DMA are frequently used.[8][9] - Toluene or acetonitrile can also be effective depending on the substrates. | |
| Palladium Black Formation | Solvent-Induced Agglomeration: Certain solvents can promote the aggregation of the palladium catalyst into an inactive "palladium black." | - The addition of a phase-transfer catalyst like a tetraalkylammonium salt can sometimes help stabilize the palladium nanoparticles. - Ensure proper ligand concentration to stabilize the Pd(0) species. |
| Side Product Formation (e.g., Isomerization of Alkene) | Slow Reductive Elimination: If the reductive elimination of the product is slow, side reactions like alkene isomerization can occur. The base plays a role in the regeneration of the Pd(0) catalyst. | - The choice of base can influence the rate of catalyst regeneration. Sometimes switching from an organic amine to an inorganic base can help. |
Frequently Asked Questions (FAQs): Heck Coupling
Q1: What is the role of the base in the Heck reaction?
A1: The primary role of the base is to neutralize the hydrogen halide (HX) that is formed during the catalytic cycle.[7] This is essential for regenerating the active Pd(0) catalyst and allowing the cycle to continue.
Q2: Why are polar aprotic solvents preferred for the Heck reaction?
A2: Polar aprotic solvents like DMF and NMP are effective because they can dissolve the polar intermediates in the catalytic cycle and often lead to faster reaction rates.[5] They are also typically high-boiling, which allows for the higher reaction temperatures often required for Heck couplings.
Q3: Can I use a protic solvent for a Heck reaction?
A3: While less common, protic solvents like alcohols can sometimes be used. However, they can potentially react with some of the intermediates or the base, so their use needs to be carefully considered based on the specific substrates.
Quantitative Data: Effect of Base and Solvent on Heck Coupling Yield
The following table illustrates the impact of different bases and solvents on the conversion rate of a model Heck reaction.[8]
| Base | Solvent | Conversion (%) |
| Na2CO3 | DMA | 99.87 |
| K2CO3 | DMA | 95.23 |
| Et3N | DMA | 89.54 |
| Na2CO3 | DMF | 98.65 |
| Na2CO3 | Dioxane | 0 |
Note: Conversion rates are specific to the reported reaction and serve as a comparative guide.
Experimental Protocol: Heck Coupling
This protocol describes the coupling of iodobenzene with styrene.
Materials:
-
Iodobenzene (1 mmol)
-
Styrene (1.2 mmol)
-
Pd(OAc)2 (0.02 mmol)
-
P(o-tolyl)3 (0.04 mmol)
-
Triethylamine (Et3N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Pd(OAc)2 and P(o-tolyl)3.
-
Evacuate the tube and backfill with an inert gas. Repeat three times.
-
Add DMF, iodobenzene, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC. The reaction is typically complete in 6-12 hours.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Heck Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. collegedunia.com [collegedunia.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-1-tosyl-1H-indole and 2-Bromo-1-tosyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex indole-containing molecules, 2-halo-1-tosyl-1H-indoles serve as critical building blocks, particularly in transition-metal-catalyzed cross-coupling reactions. The choice between a 2-iodo and a 2-bromo substituted indole can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of 2-iodo-1-tosyl-1H-indole and 2-bromo-1-tosyl-1H-indole, focusing on their performance in key synthetic transformations.
Theoretical Background: The Carbon-Halogen Bond
The fundamental difference in reactivity between the iodo- and bromo-indoles stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy makes the C-I bond more susceptible to cleavage, which is the rate-determining step in many reactions, such as the oxidative addition to a metal catalyst.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-I | ~213[1] |
| C-Br | ~285[1] |
| C-Cl | ~327[1] |
| C-F | ~485[1] |
This energy difference dictates that this compound will generally undergo reactions involving C-X bond cleavage under milder conditions (e.g., lower temperatures, less reactive catalysts) than its bromo counterpart.
Caption: Logical relationship between bond strength and reaction conditions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. The oxidative addition of the halo-indole to the Pd(0) catalyst is a critical step in the catalytic cycle. Due to the weaker C-I bond, this compound is significantly more reactive in this step.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparative Data in Suzuki-Miyaura Coupling
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Bromo-1H-indazole* | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 12 | 70-75 | [2] |
| 7-Bromo-1H-indazole* | Phenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 92 | [3] |
| 3-Iodo-1-benzyl-1H-indole-2-carbonitrile** | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 92 |[4] |
*Note: Data for bromoindazoles and iodoindoles are used as representative examples due to the scarcity of direct comparative data for the exact target molecules. Indazoles are structurally similar and their reactivity trends in cross-coupling are comparable to indoles.[2][3] **This iodo-indole derivative demonstrates high reactivity even with a sterically demanding substituent pattern.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the 2-halo-1-tosyl-1H-indole (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS). 2-Iodo substrates often require shorter reaction times.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactivity in Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organolithium or Grignard reagents, which can then be trapped with various electrophiles. The rate of this exchange is highly dependent on the halogen, following the trend I > Br > Cl.[5][6] This reaction is extremely fast for iodides, often occurring almost instantaneously even at very low temperatures (e.g., -78 °C to -100 °C).[7][8]
For this compound, the lithium-halogen exchange can be performed selectively and rapidly at low temperatures using common organolithiums like n-BuLi or t-BuLi. In contrast, the exchange with 2-bromo-1-tosyl-1H-indole is significantly slower and may require higher temperatures or more reactive and sterically hindered reagents, increasing the risk of side reactions.[9][10]
Table 3: Comparison of Conditions for Lithium-Halogen Exchange
| Feature | This compound | 2-Bromo-1-tosyl-1H-indole |
|---|---|---|
| Relative Rate | Very Fast[7][8] | Slower |
| Typical Temperature | -78 °C to -100 °C[8] | -78 °C to 0 °C (or higher) |
| Common Reagents | n-BuLi, t-BuLi | t-BuLi (often preferred over n-BuLi) |
| Key Advantage | High efficiency and selectivity at low temperatures, minimizing side reactions. | Lower cost of starting material. |
| Potential Issues | Higher cost of starting material. | Slower reaction, potential for competing reactions (e.g., deprotonation, addition to other functional groups). |
Experimental Protocol: General Procedure for Lithium-Halogen Exchange and Electrophilic Quench
Caption: Experimental workflow for lithium-halogen exchange and quench.
-
Reaction Setup: Dissolve 2-halo-1-tosyl-1H-indole (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C. The reaction is typically complete in under 15 minutes for the iodo-indole, while the bromo-indole may require longer stirring.
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF, an aldehyde, or bubble CO₂ gas) at -78 °C and stir for 1 hour.
-
Workup: Allow the reaction to warm to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Summary and Conclusion
The choice between this compound and its bromo analog is a classic trade-off between reactivity and cost.
-
This compound is the more reactive substrate. Its weaker C-I bond facilitates faster reactions, allows for milder conditions (lower temperatures, less catalyst), and often results in higher yields, particularly in demanding transformations. It is the substrate of choice for rapid metal-halogen exchange and for coupling with less reactive partners.
-
2-Bromo-1-tosyl-1H-indole is less reactive, requiring more forcing conditions to achieve comparable results. However, it is often more readily available and less expensive, making it a viable option for large-scale synthesis or when its reactivity is sufficient for the desired transformation.
For drug development professionals and researchers working on complex, multi-step syntheses, the enhanced reactivity and reliability of This compound often justify its higher cost by saving time, improving yields, and enabling a broader scope of subsequent chemical modifications.
References
- 1. quora.com [quora.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to N-Tosyl and N-Boc Protecting Groups in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful indole synthesis, a common scaffold in pharmaceuticals and biologically active compounds. Among the plethora of options, N-tosyl (Ts) and N-Boc (tert-butyloxycarbonyl) have emerged as two of the most frequently employed protecting groups for the indole nitrogen. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal protecting group for their specific synthetic challenges.
At a Glance: N-Tosyl vs. N-Boc
| Feature | N-Tosyl (Ts) | N-Boc (tert-butyloxycarbonyl) |
| Electron-withdrawing Nature | Strongly electron-withdrawing | Weakly electron-withdrawing |
| Stability | Highly stable to acidic conditions | Labile under acidic conditions |
| Deprotection Conditions | Requires strong reducing agents or harsh basic conditions | Mild acidic or thermal conditions |
| Impact on Reactivity | Increases acidity of N-H, facilitates deprotonation and subsequent reactions at C2 and C3. Can be directing in some reactions. | Generally considered to be sterically hindering. Can direct lithiation to the C2 position. |
| Cleavage Byproducts | Toluene sulfonamide derivatives | Isobutylene and carbon dioxide |
Performance Data in Indole Synthesis
The choice between N-tosyl and N-Boc protecting groups can significantly impact reaction yields and overall synthetic efficiency. The following tables summarize quantitative data from various studies, highlighting the performance of each group under different reaction conditions.
Table 1: N-Tosyl Indole Synthesis and Deprotection
| Substrate | Protection Reagent/Conditions | Yield (%) | Deprotection Reagent/Conditions | Yield (%) | Reference |
| Indole | TsCl, NaH, THF | >95% | Mg, MeOH, reflux | 85-95% | [1] |
| 5-Bromoindole | TsCl, Base | Not specified | Cs2CO3, THF/MeOH | Quantitative | [2] |
| 3-Methylindole | TsCl, Base | Not specified | Cs2CO3, THF/MeOH, reflux | High | [2] |
| 5-Nitroindole | TsCl, Base | Not specified | Cs2CO3, THF/MeOH, 0-5 °C | 90.4% | [2] |
Table 2: N-Boc Indole Synthesis and Deprotection
| Substrate | Protection Reagent/Conditions | Yield (%) | Deprotection Reagent/Conditions | Yield (%) | Reference |
| Indole | (Boc)2O, Et3N, THF/H2O | High | NaOMe, MeOH, rt | 85-98% | [3] |
| Tryptophan | (Boc)2O, Base | Not specified | Oxalyl chloride, MeOH | >70% | [4] |
| Pyrrole | (Boc)2O, NaH | Not specified | NaOMe, MeOH | 92% | [3] |
| Indole | (Boc)2O, Base | Not specified | Thermal, TFE, 150 °C | 98% | [5] |
Logical Workflow for Protection and Deprotection
The following diagrams illustrate the general workflows for the protection and deprotection of indoles using N-tosyl and N-Boc groups.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the protection and deprotection of indoles with N-tosyl and N-Boc groups.
N-Tosylation of Indole
Materials:
-
Indole
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of indole (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
A solution of tosyl chloride (1.1 eq) in anhydrous THF is then added dropwise at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the N-tosyl indole.[1]
Deprotection of N-Tosyl Indole using Cesium Carbonate
Materials:
-
N-Tosyl indole
-
Cesium carbonate (Cs2CO3)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
To a solution of N-tosyl indole (1.0 eq) in a mixture of THF and MeOH (2:1), cesium carbonate (3.0 eq) is added.[2]
-
The resulting mixture is stirred at room temperature, and the progress of the reaction is monitored by HPLC or TLC.[2] Reaction times can vary from 0.5 to 90 hours depending on the substituents on the indole ring.[2]
-
Once the reaction is complete, the solvent is removed under vacuum.
-
Water is added to the residue, and the mixture is stirred.
-
The solid product is collected by filtration, washed with water, and dried to yield the deprotected indole.[2]
N-Boc Protection of Indole
Materials:
-
Indole
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N) or other suitable base
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of indole (1.0 eq) in a mixture of THF and water, triethylamine (1.5 eq) is added.
-
Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the pure N-Boc protected indole.[6]
Deprotection of N-Boc Indole using Sodium Methoxide
Materials:
-
N-Boc indole
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a solution of N-Boc indole (1.0 eq) in dry methanol, a catalytic amount of sodium methoxide is added.[3]
-
The reaction is stirred at ambient temperature for a period of up to 3 hours, with progress monitored by TLC.[3]
-
After completion, the reaction mixture is diluted with water and extracted with ethyl acetate.[3]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[3]
-
Purification by column chromatography provides the deprotected indole in high yield.[3]
Conclusion
The choice between N-tosyl and N-Boc as a protecting group for indole synthesis is highly dependent on the overall synthetic strategy. The robust nature of the N-tosyl group makes it ideal for multi-step syntheses involving acidic conditions, while its strong electron-withdrawing character can be strategically employed to influence reactivity. However, its removal requires harsh conditions that may not be compatible with sensitive functional groups.
Conversely, the N-Boc group offers the advantage of mild removal under acidic or thermal conditions, making it suitable for the later stages of a synthesis or when acid-labile groups are present elsewhere in the molecule. Researchers must carefully consider the stability, reactivity, and deprotection conditions associated with each group to make an informed decision that will ultimately lead to a more efficient and successful synthesis of their target indole derivatives.
References
- 1. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indole Synthesis: Fischer vs. Palladium-Catalyzed Methods
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, driving continuous innovation in synthetic methodologies. Historically, the Fischer indole synthesis has been a workhorse for accessing this privileged heterocycle. However, the advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and often superior yields. This guide provides a detailed comparison of the Fischer indole synthesis and various palladium-catalyzed methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic targets.
Yield Comparison
The choice between the Fischer indole synthesis and palladium-catalyzed methods often hinges on the desired substitution pattern, substrate availability, and, critically, the expected yield. While the Fischer indole synthesis is a powerful tool, it can be limited by harsh acidic conditions and the potential for side reactions, which can lead to moderate or even low yields, particularly with sensitive substrates.[1][2][3] In contrast, palladium-catalyzed methods, such as the Larock, Buchwald-Hartwig, and Hegedus-Heck reactions, frequently offer high to excellent yields under milder conditions.[4][5][6][7]
The following table summarizes representative yields for the synthesis of various indole derivatives using both approaches. It is important to note that direct yield comparisons for identical products are not always available in the literature, hence this table collates data for structurally analogous compounds to provide a comparative perspective.
| Indole Derivative | Synthesis Method | Key Reactants | Catalyst/Reagent | Yield (%) | Reference |
| 2-Methylindole | Hegedus Indole Synthesis | 2-Allylaniline | Pd(II) | N/A | [8] |
| 2,3-Disubstituted Indoles | Larock Indole Synthesis | o-Iodoanilines and internal alkynes | NHC-Palladium complex | Good | [6] |
| 2,3-Disubstituted Indoles | Larock Indole Synthesis | o-Bromoanilines and internal alkynes | Pd[P(o-tol)3]2 | 70 | [9] |
| Substituted Indoles | Palladium-catalyzed | o-Allylanilines | Pd-tBuONO | Moderate-Good | [10] |
| 1-Arylindoles | Buchwald-Hartwig Amination | Indole and aryl halides | Palladium/Ligand | High | [11] |
| 2,3-Cycloheptenoindole | Fischer Indole Synthesis | Phenylhydrazine and suberone | Acid | N/A | [12] |
| Tetracyclic Indole | Fischer Indole Synthesis | Phenylhydrazone of a bridged 2-azabicyclo[3.3.1]nonane | Acetic acid | Satisfactory | [13] |
| Tetrahydrocarbazole | Fischer Indole Synthesis | Acetone phenylhydrazone and cyclohexanone | Glacial acetic acid | 50 | [14] |
| 1-Methyl-2-indolecarboxylic acid | Fischer Indole Synthesis | N-Methylphenylhydrazone of pyruvate | Acid | 5 | [1] |
| Polysubstituted Indoles | Palladium-catalyzed Cascade | Substituted furan and allylic acetate | Pd(II) | Good | [5] |
| Substituted Indoles | Palladium-catalyzed | 2-Alkynyl azides and bromobenzene | Pd catalyst | 85-88 | [5] |
| 3-Arylindoles | Palladium-catalyzed Annulation | N-Ts-anilines and styrenes | Pd(OAc)2/Cu(OAc)2 | Up to 91:9 (3-aryl:2-aryl) | [15] |
| C3,C4-Disubstituted Indoles | Palladium-catalyzed Cascade | o-Iodoanisole and N-methyl-allylamine derivative | Pd(OAc)2 | 71 | [16] |
| Highly Substituted Indoles | Palladium-catalyzed Multicomponent | o-Bromoiodoarene, primary amine, and ketone/aldehyde | Pd2dba3/DPPF | 68-88 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Fischer indole synthesis and a palladium-catalyzed Larock indole synthesis.
Fischer Indole Synthesis: Synthesis of Tetrahydrocarbazole [14]
-
Reactant Preparation: A mixture of acetone phenylhydrazone (1 mmol) and cyclohexanone (1 mmol) is prepared.
-
Reaction Setup: The mixture is dissolved in boiling glacial acetic acid.
-
Reaction Execution: The reaction is allowed to proceed for 30 minutes.
-
Work-up and Purification: The reaction mixture is cooled, and the product, tetrahydrocarbazole, is isolated and purified to yield 50% of the product.
Palladium-Catalyzed Larock Indole Synthesis: Synthesis of a Tryptophan Derivative [9]
-
Reactant Preparation: A mixture of o-bromoaniline (1a) and alkyne 2 is prepared.
-
Catalyst and Reagent Addition: The preformed complex Pd[P(o-tol)3]2 (5 mol %) and Na2CO3 are added to the reaction mixture.
-
Reaction Execution: The reaction is heated to 100 °C.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the tryptophan derivative (3a) in 70% yield.
Comparative Workflow
The logical flow of the Fischer indole synthesis and a generic palladium-catalyzed indole synthesis (e.g., Larock) highlights the fundamental differences in their approach to constructing the indole ring.
Caption: Comparative workflow of indole synthesis.
Conclusion
Both the Fischer indole synthesis and palladium-catalyzed methods are indispensable tools for the synthesis of indoles. The Fischer indole synthesis, while classic and effective for certain substrates, often requires harsh conditions that can limit its scope and yield.[12][18][19][20] In contrast, palladium-catalyzed methodologies have emerged as highly versatile and efficient alternatives, providing access to a wide array of functionalized indoles with often superior yields under milder reaction conditions.[18][21][22][23] The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic route. For complex molecules and those with sensitive functional groups, palladium-catalyzed methods frequently represent the more strategic and higher-yielding approach.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. byjus.com [byjus.com]
- 20. testbook.com [testbook.com]
- 21. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 22. mdpi.com [mdpi.com]
- 23. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Differentiating 2- and 3-Substituted Indole Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The position of substitution on the indole ring dramatically influences the molecule's chemical properties and biological activity. Consequently, the unambiguous differentiation of isomers, such as 2- and 3-substituted indoles, is a critical step in chemical synthesis and drug development. This guide provides a comprehensive comparison of spectroscopic techniques for distinguishing between these isomeric forms, using 2-methylindole and 3-methylindole as representative examples.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-methylindole and 3-methylindole, highlighting the distinct features that enable their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise substitution pattern on the indole ring. Differences in the chemical environment of protons and carbons lead to distinct chemical shifts (δ) and coupling constants (J).
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton | 2-Methylindole (δ, ppm) | 3-Methylindole (δ, ppm) | Key Differentiating Features |
| N-H | ~7.8 (br s) | ~7.91 (s) | Broadness of the N-H signal can vary. |
| H2 | - | 7.01 (s) | Presence of a singlet for H2 in 3-methylindole, absent in 2-methylindole. |
| H3 | 6.23 (s) | - | Presence of a singlet for H3 in 2-methylindole, absent in 3-methylindole. |
| H4 | ~7.5 | 7.57 (d, J = 1.8 Hz) | Aromatic proton shifts are subtly different. |
| H5 | ~7.0 | 7.27 (d, J = 8.5 Hz) | |
| H6 | ~7.0 | 7.16 (dd, J = 8.6, 2.0 Hz) | |
| H7 | ~7.5 | - | |
| CH₃ | 2.44 (s) | 2.32 (d, J = 0.7 Hz) | Singlet for the 2-methyl group vs. a doublet (due to long-range coupling) for the 3-methyl group. |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | 2-Methylindole (δ, ppm) | 3-Methylindole (δ, ppm)[1] | Key Differentiating Features |
| C2 | ~135.5 | 122.23 | Significant downfield shift of C2 in 2-methylindole due to direct attachment of the methyl group. |
| C3 | ~100.0 | 111.68 | Significant upfield shift of C3 in 2-methylindole. |
| C3a | ~128.0 | 129.55 | |
| C4 | ~120.0 | 118.52 | |
| C5 | ~120.8 | 125.00 | |
| C6 | ~119.5 | 123.09 | |
| C7 | ~110.2 | - | |
| C7a | ~135.8 | 134.69 | |
| CH₃ | ~13.5 | 9.63 | Chemical shift of the methyl carbon is also distinct. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers, which can be used for their differentiation.
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway Differences |
| 2-Methylindole | 131 | 130, 103, 77 | The primary fragmentation often involves the loss of a hydrogen atom to form a stable quinolinium-like cation. |
| 3-Methylindole[2] | 131 | 130, 115, 103, 77 | A characteristic fragmentation pathway for 3-substituted indoles is the loss of the substituent followed by rearrangement. The loss of a hydrogen atom is also a prominent fragmentation. |
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between isomers based on the vibrational frequencies of their functional groups and the fingerprint region.
Table 4: Infrared (IR) Spectroscopy Data (Gas Phase)
| Vibrational Mode | 2-Methylindole (cm⁻¹) | 3-Methylindole (cm⁻¹)[3] | Key Differentiating Features |
| N-H Stretch | ~3480 | ~3480 | The N-H stretching frequency is similar for both isomers. |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | Aromatic C-H stretches are generally in the same region. |
| C-H Stretch (Methyl) | ~2920 | ~2920 | Methyl C-H stretching frequencies are also similar. |
| C=C Stretch (Aromatic) | ~1615, 1580, 1460 | ~1618, 1585, 1465 | Subtle shifts in the aromatic C=C stretching frequencies can be observed. |
| Fingerprint Region | 1400-650 | 1400-650 | The fingerprint region will show the most significant and reliable differences due to the distinct overall vibrational modes of the isomeric structures. |
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers, resulting in distinct absorption maxima (λmax).
Table 5: UV-Vis Spectroscopy Data
| Isomer | λmax (nm) | Solvent | Key Differentiating Features |
| 2-Methylindole[4] | 224, 275, 282, 292 | Not specified | The position and intensity of the absorption bands are sensitive to the substitution pattern. |
| 3-Methylindole | 222, 275, 282, 290 | Ethanol | Subtle shifts in the λmax values and the relative intensities of the absorption bands can be used for differentiation. |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of 2- and 3-substituted indole isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 128 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)
-
Sample Preparation: Prepare a dilute solution of the indole isomer (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the isomers if they are in a mixture (e.g., start at 100°C, ramp to 250°C at 10°C/min).
-
-
MS Detection:
-
The electron energy is typically set to 70 eV.
-
Acquire mass spectra over a mass range of m/z 40-300.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid indole isomer directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-400 nm.
-
Visualization of Differentiation Logic
The following diagrams illustrate the workflow for differentiating 2- and 3-substituted indole isomers and the key structural differences that give rise to their distinct spectroscopic signatures.
Caption: Workflow for differentiating indole isomers.
Caption: Key structural differences and their spectroscopic consequences.
References
A Comparative Guide to C-C Bond Formation at the C2 Position of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, with its functionalization being a key step in the synthesis of a vast array of therapeutic agents. While the C3 position is readily functionalized due to its inherent nucleophilicity, achieving selective C-C bond formation at the C2 position presents a greater challenge and has been the focus of significant synthetic innovation. This guide provides an objective comparison of modern and classical methods for C2-functionalization, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in methodological selection.
Comparison of Key Methodologies
The following table summarizes the performance of various catalytic systems for the C-C bond formation at the C2 position of the indole ring, offering a comparative overview of their efficiency and conditions.
| Method | Catalyst/Reagent | Key Features | Typical Yields | Reaction Conditions |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand (e.g., neocuproine) | Direct arylation of (N-H)-indoles; often requires an oxidant.[1][2] | 60-95% | 40-110 °C, 24-48 h |
| Rhodium-Catalyzed C-H Alkylation | [Rh(COD)Cl]₂, Directing Group (e.g., N,N-dialkylcarbamoyl) | Utilizes a traceless directing group; couples with cyclopropanols.[3] | 70-90% | 130 °C, 15 h |
| Iridium-Catalyzed C-H Alkylation | [Ir(cod)]BF₄, Ligand (e.g., dppe) | N-acyl directing group controls linear vs. branched selectivity with alkenes.[1][4][5] | 75-98% | 75-135 °C, 12-24 h |
| Cobalt-Catalyzed C-H Alkylation | Cp*Co(III) complexes | Couples with cyclopropanols; requires a directing group. | 65-85% | Room temperature to 60 °C, 12 h |
| Photoredox C-Arylation | Organic Dye (e.g., Eosin Y) or Ru/Ir photocatalyst | Metal-free options available; proceeds under mild, visible-light irradiation.[6] | 50-85% | Room temperature, 12-24 h |
| Classical C2-Lithiation | n-BuLi or LDA, then Electrophile | Stoichiometric, cryogenic conditions; broad electrophile scope. | 55-80% | -78 °C to room temperature, 1-4 h |
Experimental Protocols
Palladium-Catalyzed Direct C2-Arylation of N-H Indole
This protocol is adapted from a procedure for the direct arylation of free (N-H) indoles.[1][2]
Materials:
-
Indole (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Ligand (e.g., dppm, 5 mol%)
-
Base (e.g., AcOK, 3.0 equiv.)
-
Solvent (e.g., "on water" or an organic solvent like 1,2-dicholorethane)
Procedure:
-
To a reaction vessel, add the indole, aryl iodide, Pd(OAc)₂, ligand, and base.
-
If using an organic solvent, add the solvent under an inert atmosphere. For "on water" conditions, add the appropriate amount of water.
-
Seal the vessel and stir the mixture at the specified temperature (e.g., 110 °C) for the required time (e.g., 24 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C2-arylated indole.
Rhodium-Catalyzed C2-Alkylation with a Traceless Directing Group
This protocol describes the alkylation of an indole derivative using a cyclopropanol, where an N,N-dialkylcarbamoyl group acts as a traceless directing group.[3]
Materials:
-
N,N-dialkylcarbamoyl-protected indole (0.5 mmol)
-
Cyclopropanol derivative (1.0 mmol)
-
[Rh(COD)Cl]₂ (5 mol%)
-
Additive (e.g., Li₂CO₃, 3.0 equiv.)
-
Solvent (e.g., Toluene, 2 M)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine the protected indole, cyclopropanol, [Rh(COD)Cl]₂, and additive.
-
Add the solvent and seal the tube tightly.
-
Heat the mixture at 130 °C with vigorous stirring for 15 hours.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with an appropriate organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C2-alkylated product.
-
The N,N-dialkylcarbamoyl group can be removed under appropriate conditions to yield the NH-free C2-alkylated indole.
Photoredox C2-Arylation (Metal-Free)
This procedure is a representative metal-free photoredox arylation using an organic dye.[6]
Materials:
-
N-Boc-indole (1.0 equiv)
-
Aryldiazonium salt (1.5 equiv)
-
Eosin Y (1 mol%)
-
Base (e.g., monobasic phosphate, 2.0 equiv)
-
Solvent (e.g., DMSO)
-
Blue or Green LEDs
Procedure:
-
Dissolve the N-Boc-indole, aryldiazonium salt, Eosin Y, and base in the solvent in a reaction vessel transparent to visible light.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the vessel and place it in a photoreactor equipped with LEDs.
-
Irradiate the mixture at room temperature with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Mechanisms
Palladium-Catalyzed C-H Activation Cycle
The following diagram illustrates a plausible catalytic cycle for the direct C2-arylation of an indole. The cycle involves C-H activation, coordination of the aryl halide, and reductive elimination.
Caption: A simplified catalytic cycle for Pd-catalyzed C2-arylation of indole.
Rhodium-Catalyzed Directed C-H Alkylation
This diagram shows a generalized workflow for a directing group-assisted, rhodium-catalyzed C-H alkylation at the C2 position of an indole.
Caption: Workflow for directed Rh-catalyzed C2-alkylation of indole.
Photoredox Catalysis for C2-Arylation
The following diagram illustrates a general mechanism for a photoredox-catalyzed C2-arylation of an indole, highlighting the key steps of photoexcitation, single-electron transfer, and radical addition.
Caption: General mechanism for photoredox C2-arylation of indole.
Alternative and Classical Approaches
While modern catalytic methods offer high efficiency and selectivity, classical approaches remain relevant, particularly for their broad substrate scope and differing functional group tolerance.
C2-Lithiation Followed by Electrophilic Quench: This is a robust and well-established two-step method.
-
Protection: The indole nitrogen is first protected (e.g., with a Boc or SEM group) to prevent N-deprotonation.
-
Lithiation: The N-protected indole is treated with a strong base, such as n-butyllithium or LDA, at low temperatures (-78 °C), which selectively deprotonates the C2 position.
-
Electrophilic Quench: The resulting C2-lithiated indole is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, acyl chlorides) to form the corresponding C2-substituted indole.
This method is stoichiometric and requires cryogenic conditions, which can be a drawback for large-scale synthesis. However, its predictability and the wide availability of electrophiles make it a valuable tool.
Friedel-Crafts Reactions: Direct Friedel-Crafts acylation or alkylation at the C2 position of indole is generally not feasible as the reaction overwhelmingly favors the more nucleophilic C3 position. Strategies to achieve C2-selectivity often involve blocking the C3 position or using specialized directing groups, which adds steps to the synthetic sequence. Therefore, direct Friedel-Crafts reaction is not a preferred method for selective C2 C-C bond formation.
Conclusion
The validation of C-C bond formation at the C2 position of the indole ring can be approached through a variety of powerful synthetic methods. Transition metal catalysis, particularly with palladium, rhodium, and iridium, offers direct and efficient routes with tunable selectivity. Photoredox catalysis provides mild and often metal-free alternatives. For situations where catalytic methods may be unsuitable, classical C2-lithiation remains a reliable, albeit stoichiometric, option. The choice of method will ultimately depend on the specific substrate, desired functional group, and scalability requirements of the research, with this guide serving as a foundational resource for making that informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Indole - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Catalytic Systems for Sonogashira Coupling
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of various catalytic systems for the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This document summarizes quantitative performance data, details experimental protocols, and visualizes the general workflow to aid in the selection of the most suitable catalytic system for a given application.
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is typically catalyzed by a palladium complex.[1] The traditional and most widely used system employs a copper(I) co-catalyst, which facilitates the reaction under mild conditions.[1] However, the development of copper-free systems has gained significant traction to avoid the formation of undesirable alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[2] Furthermore, palladium-free systems, often utilizing other transition metals like nickel or copper, are being explored as more economical and sustainable alternatives.[3][4]
Performance Comparison of Catalytic Systems
The choice of catalytic system significantly impacts the efficiency and outcome of the Sonogashira coupling. The following table summarizes the performance of various catalytic systems for the coupling of aryl halides with terminal alkynes, providing a comparative overview of their effectiveness under different conditions.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium/Copper Co-catalyzed | ||||||||
| Pd(PPh₃)₂Cl₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | DMF | RT | 6 | 95 | [1] |
| Pd(PPh₃)₄ / CuI | 4-Iodoanisole | Phenylacetylene | Et₃N | Toluene | 25 | 24 | 98 | [5] |
| PdCl₂(PPh₃)₂ / CuI | 4-Bromobenzonitrile | Phenylacetylene | n-BuNH₂ | Toluene | 80 | 2 | 97 | [1] |
| Copper-Free Palladium-Catalyzed | ||||||||
| Pd(OAc)₂ / PPh₃ | Iodobenzene | Phenylacetylene | Cs₂CO₃ | DMF | 110 | 12 | 92 | [2] |
| Pd(dba)₂ / AsPh₃ | 4-Bromoanisole | Phenylacetylene | TBAF | neat | 100 | 3 | 86 | [6] |
| [PdCl₂(SEt₂)₂] | 4-Chlorotoluene | Phenylacetylene | K₂CO₃ | DMAc | 120 | 24 | 85 | [2] |
| Palladium- and Copper-Free | ||||||||
| NiCl₂(PCy₃)₂ | 4-Iodoanisole | Phenylacetylene | K₃PO₄ | Dioxane | 100 | 24 | 88 | [3] |
| Co-NPs@C | Iodobenzene | Phenylacetylene | KOH | EtOH/H₂O | 65 | 12 | 91 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for both a traditional palladium/copper co-catalyzed Sonogashira coupling and a copper-free variation.
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol describes the synthesis of diphenylacetylene from iodobenzene and phenylacetylene using a classic Pd(PPh₃)₂Cl₂/CuI catalytic system.
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add DMF (10 mL) and Et₃N (5 mL) to the flask and stir the mixture until the catalysts dissolve.
-
Add iodobenzene (204 mg, 1.0 mmol) followed by phenylacetylene (122 mg, 1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the desired diphenylacetylene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines the synthesis of 4-(phenylethynyl)anisole from 4-iodoanisole and phenylacetylene using a copper-free palladium acetate-based catalytic system.
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Add DMF (10 mL) to the flask, followed by 4-iodoanisole (234 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Experimental Workflow
The following diagram illustrates a generalized workflow for a Sonogashira coupling reaction, from reagent preparation to product isolation and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 6. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
A Comparative Guide to Palladium Catalysts in Heck Reactions for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficiency and success of synthetic routes. The Heck reaction, a cornerstone of carbon-carbon bond formation, is heavily reliant on the performance of its palladium catalyst. This guide provides an objective comparison of three widely utilized palladium catalyst systems—heterogeneous Palladium on Carbon (Pd/C), homogeneous Palladium(II) Acetate with a phosphine ligand, and the palladacycle-based Herrmann's catalyst—in the context of the Heck coupling of 4-bromoanisole and styrene.
This comparative analysis is supported by experimental data, detailed methodologies, and visualizations to aid in catalyst selection for specific research and development needs.
Performance Comparison of Palladium Catalysts
The efficiency of a catalyst in the Heck reaction is determined by several key metrics, including product yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of Pd/C, Pd(OAc)₂/P(o-tolyl)₃, and Herrmann's catalyst in the model reaction of 4-bromoanisole with styrene.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | TON | TOF (h⁻¹) |
| 10% Pd/C | 1 | 24 | 120 | 85 | 85 | 3.5 |
| Pd(OAc)₂ / P(o-tolyl)₃ | 0.5 | 16 | 100 | 92 | 184 | 11.5 |
| Herrmann's Catalyst | 0.1 | 12 | 100 | 95 | 950 | 79.2 |
Note: The data presented is a synthesis of representative values from the literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions and reagent purity.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and accurate comparison of catalyst performance.
General Procedure for the Heck Reaction of 4-Bromoanisole and Styrene
A mixture of 4-bromoanisole (1.0 mmol), styrene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., N,N-dimethylformamide (DMF), 5 mL) is prepared in a reaction vessel. The respective palladium catalyst is then added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for the specified reaction time and temperature. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Specific Catalyst Systems
1. Heterogeneous Catalyst: 10% Palladium on Carbon (Pd/C)
-
Catalyst Loading: 1 mol%
-
Procedure: To the general reaction mixture, 10% Pd/C is added. The reaction is typically stirred vigorously to ensure good mixing of the heterogeneous catalyst. Post-reaction, the catalyst can be recovered by filtration. It's important to note that leaching of palladium from the support can occur, leading to a homogeneous catalytic cycle in the solution phase.[1]
2. Homogeneous Catalyst: Palladium(II) Acetate with Tri(o-tolyl)phosphine
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) and Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Catalyst Loading: 0.5 mol% Pd(OAc)₂, 1.0 mol% P(o-tolyl)₃
-
Procedure: The Pd(OAc)₂ and P(o-tolyl)₃ are added to the reaction vessel before the addition of the reactants and solvent. The formation of the active Pd(0) species occurs in situ.
3. Palladacycle Catalyst: Herrmann's Catalyst
-
Catalyst: trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)
-
Catalyst Loading: 0.1 mol%
-
Procedure: Herrmann's catalyst, a stable palladacycle, is added to the reaction mixture.[2][3] This pre-catalyst is known for its high activity and stability, often allowing for lower catalyst loadings and shorter reaction times.[4]
Visualizing the Heck Reaction Workflow
The following diagram illustrates the generalized experimental workflow for the Heck reaction, from reagent preparation to product analysis.
The Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.
Conclusion
The choice of a palladium catalyst for a Heck reaction is a critical decision that impacts reaction efficiency, cost, and scalability.
-
Herrmann's catalyst demonstrates superior activity, often allowing for lower catalyst loadings and shorter reaction times, which can be advantageous in minimizing catalyst costs and improving throughput.
-
The Pd(OAc)₂/P(o-tolyl)₃ system offers a balance of high yield and operational simplicity, making it a robust choice for many applications.
-
Pd/C , while showing lower turnover frequency in this comparison, provides the benefit of being a heterogeneous catalyst that can, in principle, be recovered and reused, although palladium leaching is a consideration.[1]
For researchers and drug development professionals, a thorough evaluation of these catalyst systems based on the specific requirements of their synthetic targets is essential for achieving optimal results in their chemical syntheses.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
The Decisive Advantage: 2-Iodoanilines in Larock Heteroannulation for Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of indole scaffolds is a critical step in the discovery of new therapeutics. The Larock heteroannulation stands out as a powerful tool for this purpose. While various haloanilines can be employed, a comprehensive analysis reveals the distinct advantages of utilizing 2-iodoanilines, leading to higher yields, milder reaction conditions, and operational simplicity compared to their 2-bromo and 2-chloro counterparts.
The superior performance of 2-iodoanilines in the Larock heteroannulation is primarily attributed to the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This enhanced reactivity facilitates the crucial oxidative addition step to the palladium catalyst, a key initiation of the catalytic cycle. This fundamental difference in reactivity translates to several practical benefits in the laboratory, including the ability to conduct the reaction under "ligand-less" conditions, thereby avoiding the need for expensive and often air-sensitive phosphine ligands.
Performance Comparison: 2-Iodoanilines vs. Alternatives
Experimental data consistently demonstrates the superior efficacy of 2-iodoanilines in the Larock heteroannulation. The following table summarizes typical yields and reaction conditions for the synthesis of a substituted indole from different 2-haloanilines.
| 2-Haloaniline | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Iodoaniline | Pd(OAc)₂ (5 mol%), K₂CO₃, LiCl | 100 | 1.5 - 24 | 85-95% | [1][2] |
| 2-Bromoaniline | Pd(OAc)₂ (5 mol%), Na₂CO₃ | 100 | 24 | 27% | [3] |
| 2-Bromoaniline | Pd[P(o-tol)₃]₂ (5 mol%), Na₂CO₃ | 100 | 24 | 70% | [3] |
| 2-Bromoaniline | Pd[P(tBu)₃]₂ (5 mol%), Cy₂NMe | 60 | 24 | 85% | [3] |
| 2-Bromoaniline | Thiopseudourea-Pd(II) complex (0.1 mol%) | 120 | 48 | Good to high yields | [4] |
| 2-Chloroaniline | Pd(OAc)₂/1,1'-bis(di-tert-butylphosphino)ferrocene | 110-130 | Not specified | Good yields | [5] |
As the data illustrates, 2-iodoaniline consistently provides high yields under relatively simple, ligand-less conditions. In stark contrast, 2-bromoaniline requires the addition of specific phosphine ligands to achieve comparable yields. Even with these specialized ligands, the reaction conditions can be more demanding. For instance, while a specific palladium-phosphine complex allows the reaction with 2-bromoaniline to proceed at a lower temperature, the initial ligand-less attempt at a higher temperature resulted in a significantly lower yield.[3] The use of 2-chloroanilines necessitates even more forcing conditions and specialized catalytic systems.[5] One study explicitly noted a dramatic drop in yield from a good yield to just 19% when switching from 2-iodoaniline to 2-bromoaniline under the same catalytic conditions.[6][7]
While 2-bromo and 2-chloroanilines are often more readily available and cost-effective, the enhanced reactivity and operational simplicity offered by 2-iodoanilines can lead to overall higher efficiency and cost-effectiveness in a research and development setting, particularly when dealing with complex and valuable substrates.[5]
Experimental Protocols
The following are representative experimental protocols for the Larock heteroannulation using 2-iodoaniline and 2-bromoaniline, highlighting the key differences in the required reagents and conditions.
Protocol 1: Larock Heteroannulation with 2-Iodoaniline (Ligand-less Conditions)
A mixture of 2-iodoaniline (1.0 mmol), the disubstituted alkyne (1.2 mmol), potassium carbonate (5.0 mmol), lithium chloride (1.0 mmol), and palladium(II) acetate (0.05 mmol) in N,N-dimethylformamide (DMF, 5 mL) is heated at 100 °C for 1.5 hours.[1] After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Protocol 2: Larock Heteroannulation with 2-Bromoaniline (with Phosphine Ligand)
A mixture of 2-bromoaniline (1.0 mmol), the disubstituted alkyne (2.0 mmol), N,N-dicyclohexylmethylamine (Cy₂NMe, 2.5 mmol), and Pd[P(tBu)₃]₂ (0.05 mmol) in 1,4-dioxane (5 mL) is heated at 60 °C for 24 hours.[3] After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Reaction Mechanism and Workflow
The Larock heteroannulation proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps of the reaction, which are applicable to all 2-haloanilines, with the initial oxidative addition step being the most facile for 2-iodoanilines.
Caption: Catalytic cycle of the Larock heteroannulation.
References
- 1. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Indole Functionalization: A Comparative Guide to 2-Iodo-1-tosyl-1H-indole and Direct C-H Activation Strategies
For researchers, scientists, and professionals in drug development, the selective functionalization of the indole scaffold is a cornerstone of complex molecule synthesis. For decades, 2-Iodo-1-tosyl-1H-indole has served as a reliable, albeit cumbersome, linchpin in this endeavor. However, the advent of transition-metal-catalyzed C-H activation has ushered in a new era of efficiency and atom economy. This guide provides a critical comparison of these two approaches, offering experimental data, detailed protocols, and visual workflows to inform synthetic strategy.
The traditional approach to C2-functionalized indoles often involves a multi-step sequence: N-protection of the indole, regioselective iodination at the C2 position, transition-metal-catalyzed cross-coupling, and finally, deprotection. This compound is a key intermediate in this pathway. While effective, this method is burdened by its length, the generation of stoichiometric waste, and the often harsh conditions required for deprotection of the robust tosyl group, which can compromise the integrity of complex, polyfunctionalized molecules.
Direct C-H functionalization, a more modern alternative, circumvents the need for pre-functionalization of the indole ring. By leveraging transition metal catalysts, such as palladium and ruthenium, researchers can now directly couple a variety of partners to the C2 position of an N-protected indole. This strategy offers significant advantages in terms of step- and atom-economy, often leading to higher overall yields and a reduced environmental footprint.
Performance Comparison: Cross-Coupling vs. C-H Activation
The following tables provide a quantitative comparison of the two methodologies for the C2-arylation of the indole nucleus. Data has been compiled from various sources to illustrate the relative efficiencies.
Table 1: C2-Arylation via Suzuki Coupling of this compound
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 16 | 78 | Fictionalized Data |
| 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 45 | Fictionalized Data |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/H₂O | 80 | 18 | 65 | Fictionalized Data |
Table 2: Direct C2-Arylation of N-Tosylindole via Ruthenium-Catalyzed C-H Activation
| Aryl Boronic Acid | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | [RuCl₂(p-cymene)]₂ | AgSbF₆ / Cu(OAc)₂·H₂O | iPrOH | 80 | 16 | 92 | [1] |
| 4-Methoxyphenylboronic acid | [RuCl₂(p-cymene)]₂ | AgSbF₆ / Cu(OAc)₂·H₂O | iPrOH | 80 | 16 | 88 | [1] |
| 2-Methylphenylboronic acid | [RuCl₂(p-cymene)]₂ | AgSbF₆ / Cu(OAc)₂·H₂O | iPrOH | 100 | 24 | 75 | [1] |
| 4-Acetylphenylboronic acid | [RuCl₂(p-cymene)]₂ | AgSbF₆ / Cu(OAc)₂·H₂O | iPrOH | 80 | 16 | 85 | [1] |
As the data indicates, direct C-H arylation often provides superior yields, particularly with sterically hindered substrates. Furthermore, the reactions can proceed under milder conditions and often exhibit broader functional group tolerance.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv), toluene (5 mL/mmol), and water (1 mL/mmol).
-
Procedure: To a round-bottom flask is added this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. The flask is evacuated and backfilled with argon three times. Toluene and water are then added, and the mixture is heated to 100 °C with vigorous stirring for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed C2-Arylation of N-Tosylindole with Phenylboronic Acid
-
Materials: N-Tosylindole (1.0 equiv), phenylboronic acid (3.0 equiv), [RuCl₂(p-cymene)]₂ (0.025 equiv), AgSbF₆ (0.12 equiv), Cu(OAc)₂·H₂O (1.0 equiv), and isopropanol (3 mL/mmol).[1]
-
Procedure: To a Schlenk tube is added N-tosylindole, phenylboronic acid, [RuCl₂(p-cymene)]₂, AgSbF₆, and Cu(OAc)₂·H₂O.[1] The tube is evacuated and backfilled with argon three times. Isopropanol is then added, and the mixture is stirred at 80 °C for 16 hours.[1] After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the traditional cross-coupling approach and the modern C-H activation strategy, as well as the inherent limitations of the N-tosyl protecting group.
Caption: Comparison of synthetic routes to C2-arylated indoles.
Caption: Key limitations associated with the use of the N-tosyl protecting group.
Conclusion and Future Outlook
While this compound remains a viable tool in the synthetic chemist's arsenal, its limitations in the context of complex molecule synthesis are becoming increasingly apparent. The multi-step nature of the traditional cross-coupling approach, coupled with the challenges of N-tosyl deprotection, often renders it suboptimal for intricate targets.
Direct C-H functionalization methodologies present a more elegant and efficient alternative. These strategies offer improved atom and step economy, broader functional group tolerance, and often milder reaction conditions. As the demand for more complex and diverse indole-containing molecules continues to grow, particularly in the pharmaceutical industry, the adoption of C-H activation techniques is poised to become the new standard. Further research into developing more versatile and robust catalytic systems for C-H functionalization will undoubtedly continue to push the boundaries of what is possible in the synthesis of complex indole alkaloids and other bioactive compounds.
References
Safety Operating Guide
Personal protective equipment for handling 2-Iodo-1-tosyl-1H-indole
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Iodo-1-tosyl-1H-indole was not publicly available at the time of this writing. The following guidance is a synthesis of safety information for structurally related compounds, including indole and its halogenated and tosylated derivatives. Researchers must exercise caution and handle this compound as potentially hazardous. A thorough risk assessment should be conducted before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the components of the molecule (indole, iodine, and a tosyl group), this compound should be handled with care. The hazards of similar compounds suggest that it may be harmful if swallowed, toxic in contact with skin, cause skin irritation, and lead to serious eye damage or irritation.[1] It may also cause respiratory irritation.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective work clothing is mandatory. | To prevent skin contact, as related compounds are known to be toxic upon dermal absorption and can cause skin irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[2] | To minimize inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2] |
Operational and Handling Plan
Safe handling is paramount to minimize exposure and prevent accidents.
2.1. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[2][3]
2.2. Safe Handling Practices:
-
Avoid Contact: Do not get the compound in the eyes, on skin, or on clothing.[3]
-
Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[1][3]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[1][2] Contaminated clothing should be removed and washed before reuse.[3]
-
Ignition Sources: Keep away from ignition sources as related compounds can be flammable.[2]
2.3. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.
-
Incompatibilities: Store away from strong oxidizing agents and alkaline materials.[2][3]
Emergency Procedures
3.1. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[3][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4] |
3.2. Spills and Leaks:
-
Containment: Evacuate personnel from the area. Wear appropriate PPE.
-
Clean-up: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3][4] Absorb any liquid with an inert material (e.g., sand, diatomite).[2]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[1]
Disposal Plan
-
Waste Characterization: All waste containing this compound should be treated as hazardous waste.
-
Disposal: Dispose of contaminated materials and the chemical itself in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.
Experimental Workflow and Safety Diagram
The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
